potassium;iodic acid;iodate
Description
BenchChem offers high-quality potassium;iodic acid;iodate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about potassium;iodic acid;iodate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;iodic acid;iodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HIO3.K/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAYDTMSDROWHW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI(=O)=O.[O-]I(=O)=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
OI(=O)=O.[O-]I(=O)=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HI2KO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Dichotomy of Iodine Salts: A Technical Whitepaper on Potassium Iodate vs. Potassium Iodide
Executive Summary
For pharmaceutical formulators, toxicologists, and drug development professionals, the selection of an iodine donor is rarely a trivial matter. While Potassium Iodide (KI) and Potassium Iodate (
Thermodynamic Reality: Redox Potential and Stability
The fundamental divergence between KI and
In Potassium Iodide , iodine exists in its lowest oxidation state (-1). Thermodynamically, the iodide ion (
Conversely, Potassium Iodate contains iodine in a highly oxidized (+5) state. As a strong oxidizing agent, it cannot be further oxidized by atmospheric oxygen. This intrinsic thermodynamic barrier renders
Comparative Physicochemical Profiling
To facilitate formulation decisions, the quantitative properties of both salts are summarized below:
| Physicochemical Property | Potassium Iodide (KI) | Potassium Iodate ( |
| Molecular Weight | 166.00 g/mol | 214.00 g/mol |
| Iodine Oxidation State | -1 | +5 |
| Density | 3.12 g/cm³ | 3.89 g/cm³ |
| Melting Point | 681 °C | 560 °C (Decomposes, releases |
| Aqueous Solubility (25°C) | ~140.0 g/100 mL | ~9.16 g/100 mL |
| Hygroscopicity | High (Deliquescent at high RH) | Very Low |
| Redox Behavior | Mild Reducing Agent | Strong Oxidizing Agent |
| Excipient Compatibility | Incompatible with oxidizers | Incompatible with reducing agents |
Biological Fate and Pharmacokinetics
Despite their chemical differences in vitro, both KI and
When
Causality in Clinical Selection: Why, then, is KI the gold standard for radiation emergencies (e.g., 130 mg tablets) rather than
In vivo pharmacokinetic reduction of KIO3 and KI to active iodide.
Self-Validating Experimental Protocols
To ensure formulation integrity, analytical scientists must employ robust methodologies to track the stability and speciation of these salts. The following protocols are designed with built-in self-validation mechanisms.
Protocol A: Accelerated Degradation & Mass-Balance Assay
This workflow isolates the primary failure mechanism of KI (oxidation and sublimation) versus
Causality of Design: By utilizing an enclosed environmental chamber and performing both specific speciation (HPLC) and total elemental analysis (Titration), the system becomes self-validating. If the HPLC shows a drop in KI but the titration shows constant total iodine, the KI has oxidized to non-volatile species. If both drop,
-
Sample Preparation: Formulate 1.0% w/w KI and
in a standard microcrystalline cellulose matrix. Include a pure API control (no excipients) to validate whether degradation is excipient-driven or environmentally driven. -
Environmental Stress: Place samples in an ICH-compliant stability chamber set to 40°C and 75% Relative Humidity (RH).
-
Aqueous Extraction: At intervals (0, 1, 3, 6 months), extract 1.0 g of the formulation in 50 mL of deionized water. Filter through a 0.22 µm hydrophilic PTFE membrane. Rationale: PTFE prevents adsorption of free iodine, ensuring accurate downstream quantification.
-
Speciation Analysis (HPLC-UV): Inject the filtrate into an HPLC equipped with an anion-exchange column.
and will elute at distinct retention times due to their differing charge densities. -
Mass Balance (Total Iodine): Perform an iodometric titration on a parallel aliquot to calculate total remaining iodine, verifying if sublimation loss has occurred.
Self-validating workflow for accelerated stability and speciation.
Protocol B: Iodometric Titration for Iodate Quantification
This protocol leverages the oxidizing power of
Causality of Design:
-
Acidification: Dissolve the
sample in 50 mL of water and add 10 mL of 1M Sulfuric Acid ( ). Rationale: Protons are required to drive the conproportionation reaction forward. -
Iodide Addition: Add 2.0 g of pure KI crystals (a massive excess). The solution will immediately turn dark brown due to the liberation of
. -
Titration: Titrate the liberated
with a standardized 0.1M Sodium Thiosulfate ( ) solution until the brown color fades to pale yellow. -
Indicator Addition: Add 2 mL of starch indicator. The solution will turn deep blue-black. Rationale: Starch forms a charge-transfer complex with iodine. Adding it too early (when iodine concentration is high) causes irreversible coagulation, ruining the assay.
-
Endpoint: Continue titrating dropwise until the blue color sharply disappears, leaving a colorless solution.
Conclusion
The choice between Potassium Iodide and Potassium Iodate is a classic optimization problem balancing environmental stability against biological tolerability. KI remains the undisputed choice for acute, high-dose pharmaceutical interventions due to its gentle gastric profile. However, for long-term dietary fortifications or formulations destined for Zone IVb climatic conditions (hot and highly humid), the thermodynamic resilience of
References
-
Potassium iodide - Wikipedia Source: Wikipedia URL:[Link]
-
Potassium iodate - Wikipedia Source: Wikipedia URL:[Link]
-
What is potassium iodide and what is it used for? Source: PCC Group Product Portal URL:[Link]
-
Potassium Iodate (KIO3) Properties, Structure, Uses Source: BYJU'S URL:[Link]
-
Potassium Iodide (KI) Properties, Structure, Uses Source: BYJU'S URL:[Link]
An In-depth Technical Guide to the Thermodynamic Stability of Potassium Iodate Crystalline Structures
Abstract
This technical guide provides a comprehensive examination of the thermodynamic stability of potassium iodate (KIO₃) crystalline structures. It is intended for researchers, scientists, and drug development professionals who utilize or investigate KIO₃ in their work. This document delves into the fundamental principles governing the stability of KIO₃, its polymorphic forms, and the effects of temperature and pressure on its crystal lattice. Detailed experimental protocols for characterizing thermal stability, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are presented alongside an exploration of computational modeling approaches. The causality behind experimental choices is elucidated to provide a deeper understanding of the methodologies. All key claims are substantiated with citations to authoritative sources.
Introduction: The Significance of Thermodynamic Stability in Potassium Iodate Applications
Potassium iodate (KIO₃) is a versatile inorganic salt with wide-ranging applications, from its use as an oxidizing agent in analytical chemistry to its role as a stable source of iodine in pharmaceuticals and iodized salt[1][2][3]. In the pharmaceutical industry, understanding the thermodynamic stability of crystalline structures is paramount. It directly impacts critical quality attributes such as shelf-life, bioavailability, and manufacturability of drug products. An unstable crystalline form can undergo phase transformations, leading to changes in physical and chemical properties, which can compromise the safety and efficacy of the final product[4].
For drug development professionals, a thorough understanding of the thermodynamic landscape of potassium iodate is crucial for formulation design, risk assessment, and ensuring regulatory compliance. This guide aims to provide the necessary in-depth technical knowledge to navigate these challenges effectively.
Crystalline Structures and Polymorphism of Potassium Iodate
The arrangement of atoms within a crystal lattice dictates its physical and chemical properties. Potassium iodate is known to exist in several crystalline forms, or polymorphs, with transitions between them influenced by temperature and pressure.
At ambient conditions, potassium iodate typically crystallizes in the monoclinic space group P2₁/c[5]. However, it exhibits a series of phase transitions at elevated temperatures and pressures. Studies have shown that KIO₃ transforms to a rhombohedral perovskite structure (space group R3m) at high temperatures (around 530 K)[6]. High-pressure studies have revealed further structural phase transitions, for instance, to a phase with space group R3 at approximately 7 GPa[6][7].
The existence of multiple polymorphs underscores the importance of controlling crystallization conditions to obtain the desired, most stable form for a specific application. The selection of a particular polymorph can significantly influence the material's handling and performance characteristics.
Unraveling Thermodynamic Stability: A Multi-faceted Approach
The thermodynamic stability of a crystalline structure is its ability to resist transformation into a more stable form under a given set of conditions[4]. This is governed by the Gibbs free energy of the system, where the most stable form possesses the lowest Gibbs free energy. The investigation of thermodynamic stability is, therefore, a critical step in the solid-state characterization of any crystalline material, including potassium iodate.
Thermal Decomposition: The Primary Pathway of Instability
The most significant aspect of potassium iodate's thermodynamic instability at elevated temperatures is its thermal decomposition. The primary decomposition pathway involves the breakdown of potassium iodate into potassium iodide (KI) and oxygen gas[8].
2 KIO₃(s) → 2 KI(s) + 3 O₂(g)
This endothermic reaction typically occurs in the temperature range of 795–815 K (522–542 °C)[8][9]. The kinetics of this solid-state decomposition are crucial for predicting the material's behavior under thermal stress.
The rate at which potassium iodate decomposes can be described by various kinetic models. For isothermal conditions, the decomposition is often best represented by the contracting cube model [8][9][10]. This model assumes that the reaction initiates on the surface of the cubic crystals and progresses inward at a uniform rate.
The activation energy for the thermal decomposition of KIO₃ has been determined to be largely independent of particle size in the range of 63–150 μm[10][11]. However, factors such as irradiation with gamma rays can increase the rate of decomposition and decrease the activation energy by creating lattice defects[9][12].
Experimental Characterization of Thermodynamic Stability
A suite of thermoanalytical techniques is employed to experimentally determine the thermodynamic stability of potassium iodate. These methods provide quantitative data on phase transitions and decomposition processes.
TGA is a cornerstone technique for studying thermal decomposition. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Experimental Protocol: Thermogravimetric Analysis of Potassium Iodate
Objective: To determine the onset temperature of decomposition and the mass loss associated with the thermal decomposition of KIO₃.
Instrumentation: A high-precision thermogravimetric analyzer capable of reaching at least 900°C with a controlled purge gas system.
Sample Preparation:
-
Use analytical grade potassium iodate powder.
-
Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina or silica)[8]. A small sample size is crucial to minimize thermal gradients.
Methodology:
-
Place the crucible containing the sample onto the TGA balance.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Heat the sample from ambient temperature to approximately 900°C at a constant heating rate (e.g., 10 °C/min).
-
Continuously record the sample mass as a function of temperature.
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA thermogram.
-
The onset temperature of decomposition is determined from the initial point of significant mass loss.
-
The total mass loss should correspond to the theoretical mass loss for the conversion of KIO₃ to KI.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying phase transitions, such as melting and solid-solid transitions, and for quantifying the enthalpy changes associated with these events.
Experimental Protocol: Differential Scanning Calorimetry of Potassium Iodate
Objective: To identify and characterize phase transitions and the melting/decomposition of KIO₃.
Instrumentation: A differential scanning calorimeter with a suitable temperature range.
Sample Preparation:
-
Accurately weigh 2-5 mg of potassium iodate into an aluminum or other suitable DSC pan.
-
Hermetically seal the pan to ensure a closed system, especially if studying processes that might involve gas evolution prior to the main decomposition.
Methodology:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the differential heat flow as a function of temperature.
Data Analysis:
-
The resulting DSC thermogram will show peaks or shifts in the baseline corresponding to thermal events.
-
Endothermic peaks typically represent melting or solid-solid phase transitions, while exothermic peaks can indicate crystallization or certain decomposition processes.
-
The peak temperature provides information about the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition. For KIO₃, a sharp endothermic peak is expected around its melting point of 560°C, which is accompanied by decomposition[1][13].
Computational Modeling of Thermodynamic Stability
In addition to experimental techniques, computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to predict and understand the thermodynamic stability of crystalline solids[14]. These methods can calculate the total energies of different polymorphs, allowing for the construction of a theoretical phase diagram.
By comparing the calculated energies of known and hypothetical crystal structures of KIO₃, researchers can predict the relative stability of different polymorphs as a function of temperature and pressure. This in silico approach can guide experimental efforts and provide insights into the atomistic mechanisms of phase transitions. For instance, DFT calculations have been used to complement experimental studies on the high-pressure behavior of iodates, helping to elucidate the changes in chemical bonding under compression[15].
Summary of Key Thermodynamic Parameters
The following table summarizes key quantitative data related to the thermodynamic stability of potassium iodate.
| Parameter | Value | Technique/Source | Reference |
| Melting Point | ~560 °C (with decomposition) | DSC/DTA | [1][13] |
| Decomposition Temperature Range | 522–542 °C (795–815 K) | TGA/DTA | [8][9] |
| Primary Decomposition Products | KI(s) + O₂(g) | TGA, Chemical Analysis | [8] |
| Isothermal Decomposition Kinetic Model | Contracting Cube | Isothermal TGA | [8][9][10] |
Conclusion: A Holistic View of Potassium Iodate Stability
The thermodynamic stability of potassium iodate is a complex interplay of its crystalline structure, temperature, and pressure. For researchers, scientists, and drug development professionals, a comprehensive understanding of these factors is essential for the successful application of this compound. This guide has provided an in-depth overview of the known crystalline structures of KIO₃, its thermal decomposition pathway, and the state-of-the-art experimental and computational techniques used for its characterization.
By employing the methodologies and interpreting the data as outlined in this guide, professionals can ensure the selection and use of the most stable and appropriate form of potassium iodate, thereby guaranteeing the quality, safety, and efficacy of their products. The self-validating nature of the described protocols, where results from different techniques should correlate, provides a robust framework for the solid-state characterization of this important inorganic salt.
References
- An In-depth Technical Guide to the Thermal Decomposition of Potassium Iodate. Benchchem.
- Thermal decomposition kinetics of potassium iodate. ResearchGate.
- Thermal decomposition kinetics of potassium iodate. AKJournals.
- Effects of Compression on the Local Iodine Environment in Dipotassium Zinc Tetraiodate(V) Dihydrate K2Zn(IO3)4·2H2O. PMC.
- Potassium iodate. Sciencemadness Wiki.
- Thermal decomposition kinetics of potassium iodate. ResearchGate.
- Potassium Iodate: Properties, Uses & Preparation Explained. Vedantu.
- Thermal decomposition kinetics of potassium iodate Part II. Effect of gamma-irradiation on the rate and kinetics of decomposition. ResearchGate.
- Study of crystal structure at high temperature phase in KIO 3 crystal by synchrotron powder X-ray diffraction. ResearchGate.
- A summary of the crystal structure evolution of several iodates under.... ResearchGate.
- The Crystal Structure of KIO,.HIO. Canadian Science Publishing.
- Stability of the salt iodization agent potassium iodate: A differential thermal analysis. ResearchGate.
- Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group.
- The stability of potassium iodate in crude table salt. PMC.
- Thermodynamic Stability and Transformation in Crystal Structures. Longdom Publishing.
- Potassium Iodate | ACS, USP, FCC Grade – U.S. Distributor. Allan Chemical Corporation.
Sources
- 1. Potassium Iodate: Properties, Uses & Preparation Explained [vedantu.com]
- 2. The stability of potassium iodate in crude table salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Iodate | ACS, USP, FCC Grade – U.S. Distributor [allanchem.com]
- 4. longdom.org [longdom.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 15. Effects of Compression on the Local Iodine Environment in Dipotassium Zinc Tetraiodate(V) Dihydrate K2Zn(IO3)4·2H2O - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis of Potassium Iodate from Iodic Acid and Potassium Hydroxide
Abstract
This comprehensive technical guide details the synthesis of potassium iodate (KIO₃) through the neutralization reaction of iodic acid (HIO₃) and potassium hydroxide (KOH). This guide is intended for researchers, scientists, and professionals in drug development and related fields. It provides an in-depth exploration of the reaction's theoretical underpinnings, a meticulously detailed experimental protocol, and robust methods for product purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process. All procedures are designed as self-validating systems, supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of Potassium Iodate
Potassium iodate (KIO₃) is a white, crystalline, inorganic salt with significant applications across various scientific and industrial domains.[1][2] It serves as a stable source of iodine in the fortification of table salt to prevent iodine deficiency disorders.[3][4] In the pharmaceutical industry, it is utilized as an oxidizing agent and a source of iodine in the synthesis of various compounds.[2][5] Furthermore, potassium iodate is employed in analytical chemistry as a primary standard for redox titrations.[3][5] Its stability, even in hot and humid conditions, makes it a preferred alternative to potassium iodide for certain applications, including as a thyroid blocking agent in case of radiation exposure.[1]
The synthesis of potassium iodate from iodic acid and potassium hydroxide is a classic acid-base neutralization reaction.[1][6][7] This method is favored for its straightforward stoichiometry, high yield, and the relative ease of purification of the final product.
Theoretical Framework: The Chemistry of Neutralization
The synthesis of potassium iodate from iodic acid and potassium hydroxide is fundamentally an acid-base neutralization reaction.[6][7] In this reaction, the acidic hydrogen of iodic acid reacts with the hydroxide ion from potassium hydroxide to form water, while the remaining potassium and iodate ions combine to form the salt, potassium iodate.
Reaction Equation:
HIO₃(aq) + KOH(aq) → KIO₃(aq) + H₂O(l)[1]
This reaction is typically exothermic, releasing heat as the strong acid and strong base neutralize each other. The 1:1 molar ratio between the reactants simplifies the calculation of reagent quantities required for a complete reaction.[6]
Visualizing the Core Reaction
The following diagram illustrates the straightforward, one-to-one reaction between the ionic species in solution.
Caption: Ionic interaction in neutralization.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating methodology for the synthesis of potassium iodate.
3.1. Materials and Equipment
| Reagents | Grade | Supplier (Example) |
| Iodic Acid (HIO₃) | Analytical Reagent (AR) | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | Analytical Reagent (AR) | Fisher Scientific |
| Deionized Water | High Purity | In-house |
| Equipment | Specification |
| Magnetic Stirrer with Hotplate | |
| Beakers (250 mL, 500 mL) | Borosilicate Glass |
| Graduated Cylinders | |
| pH Meter or pH indicator strips | Calibrated |
| Büchner Funnel and Flask | |
| Vacuum Source | |
| Filter Paper | Whatman No. 1 or equivalent |
| Desiccator | |
| Analytical Balance | ± 0.001 g accuracy |
3.2. Safety Precautions
Iodic Acid (HIO₃): A strong oxidizing agent and corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Potassium Hydroxide (KOH): Corrosive and can cause severe skin burns and eye damage.[8][9] Handle with extreme care in a well-ventilated area or fume hood.[10][11] Wear appropriate PPE. The dissolution of KOH in water is highly exothermic.
Potassium Iodate (KIO₃): An oxidizing agent.[3][4] Avoid mixing with combustible materials.[3]
3.3. Synthesis Procedure
-
Reagent Preparation:
-
Accurately weigh a stoichiometric amount of iodic acid. For example, to prepare approximately 21.4 g of potassium iodate, start with 17.6 g of iodic acid (molar mass: 175.91 g/mol ).
-
In a separate beaker, prepare a solution of potassium hydroxide by dissolving a stoichiometric amount (5.6 g, molar mass: 56.11 g/mol ) in approximately 100 mL of deionized water. Caution: This dissolution is exothermic; add the KOH pellets slowly to the water while stirring. Allow the solution to cool to room temperature.
-
-
Neutralization Reaction:
-
Dissolve the weighed iodic acid in approximately 50 mL of deionized water in a 250 mL beaker with a magnetic stir bar.
-
Place the beaker containing the iodic acid solution on a magnetic stirrer.
-
Slowly add the potassium hydroxide solution to the iodic acid solution while stirring continuously. The addition should be done in small portions to control the exothermic reaction.
-
After the complete addition of the potassium hydroxide solution, continue stirring for another 15-20 minutes to ensure the reaction goes to completion.
-
Check the pH of the resulting solution using a pH meter or pH paper. The final pH should be neutral (approximately 7). If the solution is acidic, add a few more drops of the KOH solution. If it is basic, add a small amount of dilute iodic acid solution.
-
-
Crystallization and Isolation:
-
Gently heat the solution on a hotplate to concentrate it and increase the yield of crystals upon cooling. Do not boil vigorously.
-
Once the solution is sufficiently concentrated (the volume is reduced by about one-third), remove it from the heat and allow it to cool slowly to room temperature.
-
For maximum crystallization, place the beaker in an ice bath for 30-60 minutes. White crystals of potassium iodate will precipitate out of the solution.
-
Isolate the crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.[12]
-
Dry the crystals in a desiccator or in an oven at a low temperature (e.g., 60-70 °C) to a constant weight.
-
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the synthesis process, from reagent preparation to the final purified product.
Caption: Synthesis workflow.
Product Characterization and Quality Control
Ensuring the purity of the synthesized potassium iodate is crucial for its intended applications. The following methods are recommended for quality control.
4.1. Physical Properties
| Property | Expected Result |
| Appearance | White crystalline powder[1][3] |
| Odor | Odorless[1][3] |
| Solubility in Water | Soluble; 9.16 g/100 mL at 25 °C[1][3] |
| Melting Point | 560 °C (decomposes)[1][3] |
4.2. Purity Assessment by Iodometric Titration
Iodometric titration is a reliable method to determine the purity of potassium iodate.[13] The principle involves the reaction of iodate ions with an excess of iodide ions in an acidic solution to liberate iodine. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate.[14][15]
Reaction Steps:
-
Liberation of Iodine: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)[4]
-
Titration with Thiosulfate: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)
Procedure:
-
Accurately weigh a sample of the dried potassium iodate and dissolve it in deionized water.
-
Add an excess of potassium iodide and a small amount of a strong acid (e.g., sulfuric acid).
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution.
-
As the endpoint is approached (the solution turns pale yellow), add a few drops of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration until the blue color disappears, indicating the endpoint.
-
The purity of the potassium iodate can be calculated based on the stoichiometry of the reactions.[15]
High-precision coulometric titration can also be employed for an even more accurate determination of purity.[14][16][17]
Conclusion
The synthesis of potassium iodate from iodic acid and potassium hydroxide is a robust and efficient method suitable for laboratory and industrial applications. This guide has provided a comprehensive overview of the theoretical principles, a detailed and safety-conscious experimental protocol, and methods for ensuring the purity of the final product. By understanding the causality behind each step, researchers and scientists can confidently and safely produce high-purity potassium iodate for their specific needs.
References
-
Wikipedia. Potassium iodate. [Link]
-
Vedantu. Potassium Iodate: Properties, Uses & Preparation Explained. [Link]
-
BYJU'S. Potassium Iodate. [Link]
-
Vaia. Explain how you would prepare potassium iodide (KI) by means of (a) an acid- base reaction and (b) a reaction between an acid and a carbonate compound. [Link]
-
ISSR. The preparation of potassium iodate(V). [Link]
-
Li Chenglin. Method of preparing high-purity potassium iodate. (2018). [Link]
-
IOPscience. Determination of the purity of potassium iodate by constant-current coulometry. [Link]
-
Preparation of... Preparation of potassium iodate. [Link]
- Google Patents.
- Google Patents.
-
YouTube. How To Make Potassium Iodate. [Link]
-
ResearchGate. Purity determination of potassium iodate by high-precision coulometric titration: New measurement procedure implementation. [Link]
-
Semantic Scholar. Potassium iodate purity determination by high precision coulometric titration: New measurement procedure implementation. [Link]
-
ISSR. Fractional crystallization. [Link]
-
Crystal growing. Potassium iodide. [Link]
-
Wyzant. How do you write the molecular equation and net ionic equation for the reaction of hydroiodic acid and potassium hydroxide?. [Link]
-
ChemicalAid. I2 + KOH = KIO3 + KI + H2O - Balanced chemical equation, limiting reagent and stoichiometry. [Link]
-
YouTube. Making a Rare and Very Unstable Chemical (and also Potassium Iodate). [Link]
-
CK-12 Foundation. Write a net ionic equation for the reaction that occurs when aqueous solutions of hydroiodic acid and potassium hydroxide are combined. (Use H+ instead of H3O+.). [Link]
-
FAO.org. POTASSIUM IODATE. [Link]
-
YouTube. How to Balance HI + KOH → H₂O + KI | Easy Acid-Base Reaction Explained. [Link]
-
DergiPark. Uncertainty Estimation for Determination of Potassium Iodate Purity by Potentiometric Titrimetry. [Link]
-
Southern Biological. SAFETY DATA SHEET. [Link]
-
Sci-Space. Preparation of potassium iodate. (2005). [Link]
-
University of California, Santa Barbara. Potassium hydroxide - Standard Operating Procedure. [Link]
-
Carl ROTH. Safety Data Sheet: Potassium hydroxide. [Link]
Sources
- 1. Potassium iodate - Wikipedia [en.wikipedia.org]
- 2. rockchemicalsinc.com [rockchemicalsinc.com]
- 3. Potassium Iodate: Properties, Uses & Preparation Explained [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. chemimpex.com [chemimpex.com]
- 6. vaia.com [vaia.com]
- 7. wyzant.com [wyzant.com]
- 8. chemsupply.com.au [chemsupply.com.au]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. issr.edu.kh [issr.edu.kh]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. fao.org [fao.org]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
Thermodynamic Phase Equilibria and Solubility Isotherms of Potassium Iodate in Aqueous Solutions: A Technical Guide
Executive Summary
Potassium iodate (
Physicochemical Properties and Aqueous Behavior
Potassium iodate forms white, odorless crystals with a melting point of 560 °C (where it partially decomposes) and a solid density of 3.98 g/cm³ (1)[1]. In aqueous solutions, its solubility is highly temperature-dependent. Unlike potassium iodide (
Across the standard temperature range of 278 K to 323 K, the equilibrium solid phase in pure water remains the anhydrous salt (
Experimental Methodology: Isothermal Dissolution & Wet Residues
The gold standard for determining phase equilibria and solubility isotherms is the isothermal dissolution method coupled with Schreinemakers' method of wet residues . This protocol functions as a self-validating system: by analyzing both the saturated liquid phase and the unwashed "wet residue" (the solid phase mixed with a small amount of mother liquor), researchers can extrapolate the exact composition of the pure solid phase without drying it. This eliminates causality errors introduced by evaporation, deliquescence, or the precipitation of secondary salts during the drying phase.
Causality in Experimental Design
-
Thermostatic Control: Temperature fluctuations directly alter the dielectric constant of water and the kinetic energy of solvated ions. A precision water bath (±0.05 K) is strictly required to prevent cyclic supersaturation and dissolution.
-
Equilibration Time: Aqueous
solutions can exhibit colloidal tendencies and micro-supersaturation (4)[4]. Extended agitation (typically 7 to 14 days) ensures the system reaches true thermodynamic equilibrium rather than resting in a metastable state.
Step-by-Step Protocol
-
Preparation: Add an excess of analytical-grade
(pre-dried at 105 °C for 2 hours to remove surface moisture) to double-distilled, deionized water in a jacketed glass equilibrium vessel. -
Equilibration: Seal the vessel to prevent solvent loss. Submerge it in a thermostatic water bath and agitate continuously using a magnetic stirrer for 7–14 days at the target temperature (e.g., 298.15 K).
-
Phase Settling: Cease agitation and allow the suspension to settle for 24 hours at the exact experimental temperature to ensure complete solid-liquid phase separation.
-
Sampling: Extract aliquots of the clear supernatant liquid using a pre-warmed syringe (to prevent premature crystallization in the needle). Simultaneously, sample the wet residue from the bottom of the vessel.
-
Analysis (Iodometric Titration): Determine the
concentration in both phases via iodometric titration. The sample is reacted with excess and dilute acid to liberate iodine ( ), which is then titrated with standardized sodium thiosulfate ( ) using a starch indicator (5)[5]. -
Validation: Plot the liquid and wet residue data points on a Jänecke or triangular phase diagram. Extrapolate the tie-lines to confirm the pure solid phase composition.
Workflow of the isothermal dissolution method for determining KIO3 solubility.
Quantitative Solubility Data
The solubility of
Table 1: Solubility of Potassium Iodate in Pure Water
| Temperature (°C) | Temperature (K) | Solubility (g / 100 g H₂O) | Equilibrium Solid Phase |
| 0 | 273.15 | 4.74 | |
| 20 | 293.15 | 8.11 | |
| 25 | 298.15 | 9.16 | |
| 100 | 373.15 | 32.30 |
(Data synthesized from standard reference values: 1[1] and6[6])
Phase Equilibria in Ternary Systems & Co-Solvent Effects
In pharmaceutical formulations and industrial crystallization,
Dielectric Constant and the Born Equation
When an organic co-solvent (e.g., 1,4-dioxane or DMSO) is introduced, the macroscopic dielectric constant of the aqueous mixture decreases. According to the modified Born equation, the logarithm of the solubility of ionic salts like
Common Ion Effect
In ternary aqueous systems containing potassium hydroxide (
Logical flow of thermodynamic modeling for KIO3 ternary and quaternary systems.
Thermodynamic Modeling Frameworks
To predict the solubility isotherms of
-
Pitzer Ion-Interaction Model: Highly effective for high-ionic-strength aqueous solutions. It utilizes virial coefficients to account for short-range specific interactions between ions (e.g.,
interactions) and long-range electrostatic forces. -
Electrolyte-NRTL (Non-Random Two-Liquid) Model: Preferred when dealing with mixed-solvent systems. It accounts for the local composition variations around ions due to differences in interaction energies between water, the organic co-solvent, and the ionic species.
By fitting experimental tie-line data to these models, chemical engineers can calculate standard state chemical potentials, enabling the precise simulation of crystallization trajectories and yield optimization in industrial manufacturing.
Conclusion
The precise determination of
References
1.[3] Title: Potassium Iodate: Solubility data for KIO3 in pure water Source: nist.gov URL: 2.[2] Title: Buy Potassium iodate, IKO3 Food Grade from Boyuan Pharm& Chem Source: echemi.com URL: 3.[1] Title: Potassium Iodate | IKO3 | CID 23665710 - PubChem Source: nih.gov URL: 4.[6] Title: Solubility Table for Water at Temperature - MilliporeSigma Source: sigmaaldrich.com URL: 5.[4] Title: TERNARY SYSTEMS. XI. MAGNESIUM IODATE, SODIUM IODATE AND WATER. XII SODIUM IODATE, POTASSIUM IODATE AND WATER Source: acs.org URL: 6.[5] Title: A redetermination of the solubility of oxygen in sea water Source: mit.edu URL: 7.[7] Title: Solubilities of Lanthanoid Iodates in DMSO-Water Solvent Mixtures Source: oup.com URL:
Sources
- 1. Potassium Iodate | IKO3 | CID 23665710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Solubility Table for Water at Temperature [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
Potassium Iodate in Analytical Chemistry: Molecular Weight, Stoichiometry, and Titrimetric Workflows
Executive Summary
Potassium iodate (
Physicochemical Grounding and Molecular Weight
The utility of potassium iodate as a primary standard is fundamentally tied to its physical stability and well-defined molecular structure.
-
Molecular Weight: 214.001 g/mol [1].
-
Appearance: White, crystalline powder.
-
Purity: Commercially available at >99.8% to 99.97% purity, requiring only mild drying (110°C - 120°C) to remove surface moisture before use[2],[3].
Because it does not absorb atmospheric moisture (non-hygroscopic) and is highly stable in solid form,
Table 1: Physicochemical Properties of
| Property | Value | Reference |
| Molecular Formula | [1] | |
| Molecular Weight | 214.001 g/mol | [1] |
| Melting Point | 560 °C | [4] |
| Density | 3.89 g/cm³ | [4] |
| PubChem CID | 23665710 | [1] |
Stoichiometric Principles and Equivalent Weights
The stoichiometry of potassium iodate depends entirely on the acidic environment and the nature of the reducing agent. The equivalent weight of
Iodometry: Standardization of Sodium Thiosulfate
Sodium thiosulfate (
Reaction 1 (Liberation of Iodine):
Reaction 2 (Titration with Thiosulfate):
Stoichiometry: 1 mole of
The Andrews Titration (Andrews-Jamieson Method)
Developed by L.W. Andrews, this method is used to quantify strong reducing agents (e.g.,
Half-Cell Reaction:
Stoichiometry: The iodine atom goes from +5 to +1, representing a 4-electron transfer.
Equivalent Weight:
Ascorbic Acid (Vitamin C) Determination
Ascorbic acid (
Reaction:
Stoichiometry: 1 mole of
Table 2: Stoichiometric Summary of Reactions
| Titration Method | Acidic Medium | Final Iodine State | Molar Ratio ( | Equivalent Wt. |
| Thiosulfate Standardization | Dilute | 1 : 6 | 35.667 g/eq | |
| Andrews Titration | Concentrated | Analyte dependent (4e- change) | 53.500 g/eq | |
| Ascorbic Acid Titration | Dilute | 1 : 3 | 35.667 g/eq |
Experimental Workflows and Methodologies
Protocol 1: Standardization of Sodium Thiosulfate
Causality Note: Starch indicator is added only after the solution turns pale yellow. If added while iodine concentration is high, iodine irreversibly binds to the starch helix, causing a premature and inaccurate endpoint[6].
-
Preparation of Primary Standard: Accurately weigh ~0.3567 g of
(previously dried at 110°C) and dissolve in deionized water in a 100 mL volumetric flask to create a 0.1 N solution[2]. -
Reaction Setup: Pipette 25.0 mL of the standard
solution into a 250 mL Erlenmeyer flask. Add 1 g of solid and 10.0 mL of 1.0 M [11]. The solution will immediately turn dark brown due to liberated . -
Titration: Titrate immediately with the unstandardized
solution until the dark brown color fades to a pale straw-yellow[11]. -
Endpoint Detection: Add 2-3 mL of 1% fresh starch indicator. The solution will turn deep blue-black[2]. Continue titrating dropwise until the blue color completely disappears, leaving a colorless solution[2].
-
Calculation:
[2].
Workflow of Sodium Thiosulfate Standardization using Potassium Iodate.
Protocol 2: The Andrews Titration for Reducing Agents
Causality Note: The reaction utilizes an immiscible organic solvent (like chloroform or carbon tetrachloride) because the starch indicator is destroyed by the highly acidic conditions and the strong oxidizing environment. The organic layer acts as a visual extraction phase for the intermediate
-
Sample Preparation: Weigh the reducing agent (e.g., 0.1 g of an iodide salt) into a glass-stoppered bottle[8].
-
Acidification: Add 25 mL of concentrated
(in a fume hood) to ensure the molarity of remains above 3M throughout the titration[8],[3]. -
Solvent Addition: Add 5 mL of chloroform (
) or carbon tetrachloride ( )[8]. -
Titration Stage 1: Titrate with standard
. The organic layer will turn deep violet as intermediate is formed and extracted into the solvent[8],[12]. -
Titration Stage 2 (Endpoint): Continue titrating dropwise while shaking vigorously. The endpoint is reached when the violet color in the organic layer completely disappears, indicating all
has been oxidized to pale-yellow/colorless [8].
Mechanistic pathway of the Andrews titration in concentrated hydrochloric acid.
Protocol 3: Determination of Ascorbic Acid
Causality Note: Ascorbic acid undergoes oxidative dehydrogenation at its ene-diol group[13].
-
Sample Preparation: Dissolve the Vitamin C sample in 50 mL of deionized water.
-
Reagent Addition: Add 5 mL of 0.6 M
solution, 4 mL of 2 M , and 3 mL of 1% starch solution to the sample flask[10]. -
Titration: Titrate with a standard
solution (e.g., 0.002 M)[9]. The generated is instantly consumed by the ascorbic acid, leaving the solution colorless[9]. -
Endpoint: Once all ascorbic acid is oxidized, the first excess drop of
generates that has nothing left to react with. This excess binds to the starch, turning the solution a persistent dark blue/purple[9],[10].
References
-
"Potassium Iodate | IKO3 | CID 23665710 - PubChem", National Center for Biotechnology Information,[Link]
-
"Potassium Iodate: Molecular weight: 214,001 g / mol", Mekongchem,[Link]
-
"What is the background lab report for the standardisation of sodium thiosulfate with potassium iodate?", Quora,[Link]
-
"Iodometric Titration with Thiosulfate | PDF", Scribd,[Link]
-
"Standardization of sodium thiosulfate and potassium iodate: Why is HCl added to the titration?", Study.com,[Link]
-
"Determination of available iodide by Andrew's titration", The Department of Chemistry, UWI, Mona, Jamaica,[Link]
-
"Oxidations with potassium iodate", Senior Chemistry, [Link]
-
"TITRATIONS WITH POTASSIUM IODATE", Semantic Scholar,[Link]
-
"Determination of potassium iodide using redox titration", ELTE,[Link]
-
"Determination of Vitamin C Concentration by Titration", ResearchGate,[Link]
-
"Colorimetric Titration Experiment - Determine the amount of vitamin C in a medium peach", ChemCollective,[Link]
-
"Iodometric determination of ascorbic acid in bulk and Vitamin-C tablets using Potassium Iodate", MedCrave Online,[Link]
Sources
- 1. Potassium Iodate | IKO3 | CID 23665710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. seniorchem.com [seniorchem.com]
- 4. Potassium Iodate [mekongchem.com]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Determination of available iodide by Andrew's titration. [wwwchem.uwimona.edu.jm]
- 9. researchgate.net [researchgate.net]
- 10. Determine the amount of vitamin C in a peach [chemcollective.org]
- 11. scribd.com [scribd.com]
- 12. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 13. Iodometric determination of ascorbic acid in bulk and Vitamin-C tablets using Potassium Iodate - MedCrave online [medcraveonline.com]
Electrochemical Behavior of Iodate Ions in Acidic Media: A Comprehensive Guide to Autocatalytic Mechanisms and Analytical Applications
Executive Summary
The electrochemical reduction of iodate (
As a Senior Application Scientist, I have structured this technical guide to move beyond basic observations, delving into the strict causality of the reaction mechanisms, the necessity of specific experimental conditions, and the engineering of modified electrode surfaces to harness this behavior for quantitative analysis.
Thermodynamic and Mechanistic Framework
The Necessity of Acidic Media
The complete reduction of iodate to iodide is a 6-electron, 6-proton process:
A highly acidic environment (typically
-
Proton-Coupled Electron Transfer (PCET): The cleavage of strong I-O bonds requires the simultaneous transfer of protons to stabilize the leaving oxygen atoms as water.
-
Prevention of Local pH Gradients: Without a high concentration of protons (acting as a buffer), the rapid consumption of
at the electrode surface would cause a localized spike in pH, prematurely terminating the reduction process and shifting the thermodynamic equilibrium[1].
The Autocatalytic Cycle
The direct electrochemical reduction of
This occurs because the initial, slow reduction generates trace amounts of iodide (
Figure 1: Autocatalytic reaction mechanism of iodate electroreduction in acidic media.
Experimental Methodologies: Self-Validating Protocols
To accurately study this system, experimental design must eliminate competing faradaic processes (like oxygen reduction) and ensure reproducible surface states. The following step-by-step protocol represents a self-validating system for studying iodate electrochemistry using a Rotating Disk Electrode (RDE).
Step-by-Step RDE Voltammetry Protocol
-
Electrode Preparation (Internal Control): Polish the GC or Pt working electrode using 0.3 µm and 0.05 µm alumina slurries on a microcloth. Rinse with ultra-pure water and sonicate in ethanol for 3 minutes to remove residual alumina. Causality: Autocatalytic initiation is highly sensitive to surface defect sites; a pristine surface ensures the slow direct reduction step is not artificially catalyzed by impurities.
-
Electrolyte Assembly & Deaeration: Prepare
as the supporting electrolyte. Purge the cell with high-purity gas for a minimum of 45 minutes[3]. Causality: Dissolved oxygen reduces in the same potential window (+0.3 V to -0.2 V vs. Ag/AgCl). Deaeration isolates the iodate kinetic currents. -
Background Validation: Run a Cyclic Voltammetry (CV) scan in the blank electrolyte. Causality: A flat, featureless voltammogram validates that the cell is free of electroactive contaminants and oxygen.
-
Analyte Introduction & CV Scanning: Add the desired concentration of
(e.g., )[1]. Perform CV scans at varying scan rates (10 to 100 mV/s). Look for the characteristic N-shaped curve or crossing cycles indicative of intermediate formation[4]. -
Hydrodynamic RDE Analysis: Rotate the electrode at varying speeds (e.g., 400 to 2000 RPM) while applying a linear sweep. Causality: RDE controls the diffusion layer thickness. Because the mechanism relies on the local concentration of
, varying the rotation rate modulates the residence time of at the electrode, allowing researchers to decouple mass transport from the comproportionation kinetics[1].
Figure 2: Self-validating experimental workflow for evaluating iodate electroreduction.
Quantitative Data and Kinetic Parameters
The electrochemical behavior of iodate varies drastically depending on the electrode material and surface modifications. The table below synthesizes key kinetic and analytical parameters derived from authoritative studies.
| Electrode Material | Electrolyte Environment | Key Kinetic / Analytical Parameter | Significance | Ref. |
| Pristine Platinum (Pt) | Tafel slope: 30-40 mV/decade | Indicates a fast chemical step following a slow electron transfer (autocatalysis). | [3] | |
| Glassy Carbon (GC) | Voltage loss: ~0.6 V | Demonstrates the high overpotential required for direct | [1] | |
| OMC/Ag-NP Modified GC | Phosphate Buffer | LOD: | Ag nanoparticles drastically lower activation energy, enabling high-sensitivity sensing. | [5] |
| Thionin/MWCNTs Modified GC | pH 2 Buffer | Thionin acts as an electron transfer mediator, shifting reduction to more positive potentials. | [6] | |
| POM/MWCNTs-COOH Modified GC | pH 2.5 / 3.0 Buffer | LOD: | Polyoxometalates (POMs) act as robust proton/electron relays, maximizing analytical limits. | [7] |
Advanced Electrocatalytic Systems (Modified Electrodes)
For analytical applications—such as detecting iodate in table salt or baby formula—the high overpotential on bare GC or Pt is a critical limitation. To circumvent this, researchers engineer nanohybrid modified electrodes to bypass the slow initiation step of the autocatalytic cycle.
By modifying a GC electrode with multi-walled carbon nanotubes (MWCNTs) and electron-transfer mediators (such as Thionin or Polyoxometalates), the electrocatalytic reduction of iodate can be shifted to highly favorable, positive potentials[6],[7].
-
MWCNTs provide a high-surface-area conductive matrix that enhances the rate of electron transfer.
-
Mediators (e.g., Polyoxotungstate) act as reversible electron/proton sponges. They are easily reduced at low overpotentials and subsequently transfer those electrons chemically to the
ions in the boundary layer[7]. This effectively replaces the sluggish direct reduction of iodate with a fast, mediated chemical reduction, resulting in limits of detection (LOD) in the sub-micromolar range[5],[7].
References
-
[5] Glassy carbon electrode modified with an ordered mesoporous carbon/Ag nanoparticle nanocomposite for the selective detection of iodate. Analytical Methods (RSC Publishing). URL:[Link]
-
[6] Amperometric detection of Nitrite, Iodate and Periodate on Glassy Carbon Electrode modified with Thionin and Multi-wall Carbon. International Journal of Electrochemical Science. URL:[Link]
-
[1] Autocatalyzed Kinetics of 6-Electron Electroreduction of Iodic Acid Studied by Rotating Disk Electrode Technique. MDPI. URL:[Link]
-
[3] AUTOCATALYTIC REDUCTION OF IODATE AT THE PLATINUM ELECTRODE IN 0.5 M H2SO4 SOLUTIONS. Revue Roumaine de Chimie. URL:[Link]
-
[2] Reduction Characteristics of Iodate Ion on Copper: Application to Copper Chemical Mechanical Polishing. ResearchGate. URL:[Link]
-
[7] Voltammetric and Amperometric Determination of Iodate using Ionic Liquid/Polyoxotungstate/MWCNTs-COOH Organic-Inorganic Nanohybrid Modified Glassy Carbon Electrode. Inorganic Chemistry Research. URL:[Link]
-
[4] New insight into the potential oscillations during iodate reduction in alkaline solution. CORE. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Glassy carbon electrode modified with an ordered mesoporous carbon/Ag nanoparticle nanocomposite for the selective detection of iodate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. electrochemsci.org [electrochemsci.org]
- 7. Voltammetric and Amperometric Determination of Iodate using Ionic Liquid/Polyoxotungstate/MWCNTs-COOH Organic-Inorganic Nanohybrid Modified Glassy Carbon Electrode [inorgchemres.org]
Crystallographic Profiling of Potassium Iodate (KIO₃) at Room Temperature: A Comprehensive Technical Guide
Executive Summary
Potassium iodate (KIO₃) is a critical inorganic compound widely utilized in nonlinear optics, ferroelectric applications, and pharmaceutical formulations. Understanding its exact crystallographic dimensions at room temperature is essential for predicting its macroscopic dielectric and optical behaviors. This whitepaper provides a rigorous breakdown of the room-temperature lattice parameters of KIO₃, the mechanistic causality behind its low-symmetry structure, and the self-validating experimental protocols required to measure these parameters accurately.
Introduction: Structural Causality & Phase Transitions
Unlike ideal cubic perovskites (ABO₃), KIO₃ undergoes severe structural distortions driven by both temperature and pressure. The root cause of this distortion is the stereochemically active lone electron pair (LEP) located on the pentavalent iodine (I⁵⁺) cation. Electrostatic repulsion from this LEP forces the coordinating oxygen atoms to one side, breaking the symmetry of the hypothetical high-temperature cubic phase and resulting in highly distorted[IO₃]⁻ trigonal pyramids[1].
As KIO₃ cools from its high-temperature rhombohedral phase (Phase I, > 485 K), the localization of these lone pairs dictates a cascade of symmetry-breaking transitions. By the time it reaches ambient room temperature (~298 K), the material stabilizes into Phase III. Historically, the pseudo-symmetric nature of Phase III led to conflicting crystallographic assignments; however, modern high-resolution neutron powder diffraction has unequivocally confirmed that 2[2].
Fig 1. Temperature-dependent phase transitions of KIO3 highlighting the room-temperature Phase III.
Quantitative Data: Room-Temperature Lattice Parameters
The structural parameters of Phase III KIO₃ are defined by a large, low-symmetry unit cell containing four formula units (Z = 4). The table below summarizes the precise lattice constants, angles, and unit cell volume determined via high-resolution neutron diffraction at 300 K[2]. These empirical values align closely with modern Density Functional Theory (DFT) calculations found in crystallographic databases[3].
| Crystallographic Parameter | Value | Experimental Uncertainty | Unit |
| Crystal System | Triclinic | - | - |
| Space Group | P1 (No. 1) | - | - |
| Lattice Constant (a) | 7.7436 | ± 0.0004 | Å |
| Lattice Constant (b) | 7.7183 | ± 0.0004 | Å |
| Lattice Constant (c) | 7.7328 | ± 0.0005 | Å |
| Alpha Angle (α) | 108.986 | ± 0.004 | ° |
| Beta Angle (β) | 109.449 | ± 0.004 | ° |
| Gamma Angle (γ) | 109.209 | ± 0.005 | ° |
| Unit Cell Volume (V) | 359.12 | ± 0.03 | ų |
| Calculated Density (Dx) | 3.96 | - | g/cm³ |
| Formula Units (Z) | 4 | - | - |
Experimental Protocol: High-Resolution Neutron Powder Diffraction Workflow
To accurately determine the lattice parameters of heavy-metal oxides like KIO₃, neutron diffraction is strictly prioritized over standard X-ray diffraction (XRD)[2].
The Causality of Method Selection:
X-rays scatter based on electron density. In KIO₃, the heavy iodine (Z=53) and potassium (Z=19) atoms dominate the X-ray scattering profile, effectively masking the lighter oxygen atoms (Z=8). Neutrons, conversely, scatter via nuclear interactions. This provides a much higher relative scattering length for oxygen (
Step-by-Step Self-Validating Protocol
-
Sample Preparation & Containment
-
Action: Grind KIO₃ powder (≥99.9% purity) to a fine, homogeneous particle size (<50 µm) and load it into a thin-walled vanadium sample can (16 mm diameter).
-
Validation & Causality: Homogeneous grinding minimizes preferred orientation (texture) effects, ensuring isotropic peak intensities. Vanadium is specifically chosen as the containment vessel because it possesses a near-zero coherent neutron scattering length, guaranteeing it will not produce interfering Bragg peaks in the final diffraction pattern.
-
-
Data Collection (Diffractometry)
-
Action: Mount the sample in a high-resolution neutron powder diffractometer at a stabilized room temperature (300 K). Expose the sample to a monochromatic neutron beam (
Å) and collect intensity profiles using a bank of ³He high-pressure counters over a range of 18° to 140° in 0.05° steps. -
Validation & Causality: The use of multiple detectors with highly granular step sizes ensures high peak-to-background ratios. This data density is mathematically required to resolve the heavily overlapped peaks characteristic of low-symmetry triclinic cells.
-
-
Rietveld Refinement
-
Action: Input the raw Bragg intensity data into Rietveld refinement software. Initialize the model using the P1 space group with Z=4. Sequentially refine the background (via linear interpolation), scale factor, zero-point shift, lattice parameters (
), and atomic positional/thermal parameters. -
Validation & Causality: The protocol acts as a self-validating system; the refinement is only considered successful and physically accurate when the residual integrated intensity factor (
) converges to a minimal value (typically < 8.0%), and the difference Fourier map shows no systematic deviations between the observed and calculated profiles.
-
Fig 2. Experimental workflow for KIO3 lattice parameter determination via neutron diffraction.
References
1.1 - Universitat de València 2.2 - IUCr Journals 3.3 - Materials Project
Sources
Harnessing the Oxidative Potential of Iodic Acid Derivatives in Modern Organic Synthesis
A Technical Whitepaper on Hypervalent Iodine(V) Reagents for Drug Development
Introduction: The Shift to Hypervalent Iodine
In the landscape of modern organic chemistry and drug development, the selective oxidation of alcohols to carbonyl compounds is a foundational transformation. Historically, this was achieved using heavy-metal oxidants (e.g., chromium, osmium, or ruthenium), which present severe toxicity and environmental disposal challenges. As a Senior Application Scientist, I advocate for the integration of iodic acid derivatives—specifically hypervalent iodine(V) reagents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP)—as superior, environmentally benign alternatives. These reagents operate under mild conditions, exhibit unparalleled chemoselectivity, and tolerate highly sensitive functional groups crucial in late-stage pharmaceutical synthesis.
Mechanistic Causality: Beyond the "Hypervalent Twist"
To optimize reaction conditions, one must understand the fundamental causality of the I(V) oxidation mechanism. The reactivity of IBX and DMP stems from their highly polarized, nonclassical three-center-four-electron (3c-4e) hypervalent bonds[1].
Historically, the chemical community accepted the "hypervalent twist"—a structural rearrangement bringing the oxygen atom into a proper plane for a 5-membered cyclic transition state—as the rate-determining step (RDS)[2]. However, recent kinetic isotope effect (KIE) experiments and advanced computational models using larger basis sets have definitively proven that the reductive elimination involving C–H bond cleavage is the true RDS [1].
Causality in Reagent Design: Understanding that reductive elimination is the RDS allows scientists to tune the reagent's oxidative potential. By modifying the trans influence of the linker in the iodine(V) species, the activation barrier of this elimination can be lowered. For example, replacing the -CO-O- linker in IBX with an -SO2-O- linker yields 2-iodoxybenzenesulfonic acid (IBS), which exhibits significantly faster oxidation rates due to the stabilization of the pre-elimination intermediate[1].
Mechanistic pathway of I(V) alcohol oxidation highlighting the reductive elimination RDS.
Quantitative Reagent Profiling
Selecting the appropriate iodic acid derivative requires balancing reactivity, solubility, and safety profiles.
| Reagent | Structural Linker | Solubility Profile | Relative Reactivity | Primary Synthetic Application |
| IBX | -CO-O- | DMSO only | Moderate | Non-sensitive alcohol oxidation; 1,2-diol oxidation without C-C cleavage[2][3]. |
| DMP | Triacetoxy | DCM, CHCl3, MeCN | High | Chemoselective oxidation of complex, sterically hindered, or sensitive alcohols[4]. |
| IBS | -SO2-O- | Water/Organic mixes | Very High | Highly active catalytic oxidations utilizing Oxone as a terminal oxidant[1]. |
Note: IBX is impact- and heat-sensitive (>200°C) and must be handled with appropriate safety shields, whereas DMP is shock-sensitive and decomposes slowly over time, requiring cold storage[2][5].
Self-Validating Experimental Protocols
A chemical protocol is only robust if it contains built-in validation points to ensure product integrity. The following workflows are designed for drug development intermediates where epimerization or acid-catalyzed degradation is a severe risk.
Protocol A: Synthesis and Validation of Dess-Martin Periodinane (DMP)
Causality: Commercial DMP can degrade into partially hydrolyzed species. While impure DMP can sometimes act as a more aggressive oxidant, pure DMP is required for reliable, reproducible kinetic profiles in sensitive pharmaceutical syntheses[5].
-
Oxidation to IBX: React 2-iodobenzoic acid with potassium bromate (or Oxone) in aqueous sulfuric acid at 70°C[2][6].
-
Validation Check: Cool the mixture. IBX must precipitate as a highly pure, white crystalline solid. Do not heat dry IBX above 100°C due to explosive risks.
-
-
Acetylation: Suspend the validated IBX in acetic anhydride and acetic acid. Add a catalytic amount of p-toluenesulfonic acid (TsOH)[6].
-
Causality: TsOH acts as a catalyst to dramatically accelerate the acetylation step, reducing reaction time and preventing thermal degradation of the product.
-
-
Isolation: Heat the suspension to 80°C until the solution turns clear, then cool to precipitate DMP. Filter and wash with anhydrous ether.
-
Validation Check: Perform
H NMR in CDCl . A sharp singlet at ~2.1 ppm integrating to 9 protons confirms the presence of the three intact acetate ligands.
-
Protocol B: Oxidation of Acid-Sensitive Alcohols (The Pentane/PVP Stratagem)
Causality: The standard DMP oxidation mechanism generates two equivalents of acetic acid[4]. For highly sensitive substrates (e.g., N-protected
-
Reaction: Dissolve the sensitive alcohol (1.0 eq) in anhydrous CH
Cl (0.1 M) at 0 °C. Add pure DMP (1.1–1.3 eq) in one portion. -
Monitoring: Stir for 30-60 minutes at 0 °C.
-
Validation Check: TLC/LCMS should indicate complete consumption of the starting material. Do not let the reaction warm to room temperature.
-
-
Precipitation: Cool the mixture to -78 °C and dilute with an equal volume of cold pentane[7].
-
Causality: The non-polar pentane forces the quantitative precipitation of the I(III) byproduct (iodinane) and any unreacted DMP, physically separating them from the product.
-
-
Scavenging: Add an excess of poly(4-vinylpyridine) (PVP) to the cold suspension[4][7].
-
Causality: PVP acts as an insoluble, polymeric basic scavenger. It sequesters the generated acetic acid through protonation of the pyridine rings without introducing the destructive aqueous basic conditions of a standard workup.
-
-
Filtration: Filter the cold suspension under a positive pressure of argon through a jacketed plug of silica gel cooled to -78 °C.
-
Azeotropic Removal: Concentrate the filtrate in vacuo. Add small portions of toluene during concentration.
-
Causality: Toluene forms an azeotrope with acetic acid, ensuring that any trace micro-amounts of acid not caught by the PVP are completely removed during evaporation, leaving a pristine, unepimerized carbonyl product.
-
Self-validating workflow for DMP oxidation of acid-sensitive substrates.
Applications in Drug Development
The chemoselectivity of DMP and IBX is unparalleled in modern synthesis. These reagents selectively oxidize alcohols without affecting sensitive moieties such as furan rings, sulfides, vinyl ethers, and secondary amides[4].
A critical application in the development of peptidomimetic drugs is the oxidation of N-protected
Conclusion
The oxidative potential of iodic acid derivatives provides synthetic chemists with precision tools for late-stage functionalization. By understanding that reductive elimination drives the reaction kinetics, and by employing rigorous, acid-scavenging workflows, researchers can maximize yields, eliminate heavy metal waste, and preserve the integrity of highly sensitive molecular architectures in the drug development pipeline.
References
1.1 - National Science Foundation (nsf.gov) 2.2 - Wikipedia 3.3 - Oriental Journal of Chemistry 4. 5 - Organic Chemistry Portal 5.7 - PMC - NIH 6. 6 - Benchchem 7.8 - Organic Syntheses 8. 4 - Wikipedia
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. orientjchem.org [orientjchem.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Spectral Characterization of Iodate Anion (IO₃⁻) Vibration Modes
Introduction
The iodate anion (IO₃⁻), a pyramidal oxyanion of iodine in the +5 oxidation state, is a fundamental species in chemistry, materials science, and pharmaceutical development.[1] Its presence in various crystalline solids, from technologically significant nonlinear optical materials to active pharmaceutical ingredients, necessitates precise analytical methods for its identification and structural characterization. Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, stands as a primary tool for probing the molecular structure of the iodate anion.[2][3] These non-destructive methods provide a detailed "fingerprint" based on the distinct vibrational modes of the I-O bonds, offering insights into local symmetry, crystal packing effects, and intermolecular interactions.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and applying vibrational spectroscopy for the spectral characterization of the iodate anion. Moving beyond a simple recitation of data, this document delves into the theoretical underpinnings of iodate's vibrational behavior, presents field-proven experimental protocols, and explains the causality behind analytical choices, thereby equipping the reader with the expertise to confidently interpret spectral data.
Theoretical Framework: The Vibrational Modes of the Iodate Anion
A robust interpretation of iodate spectra begins with a solid theoretical understanding of its molecular vibrations, which is predictable through group theory.
Molecular Geometry and Symmetry
The iodate anion possesses a trigonal pyramidal geometry, analogous to ammonia (NH₃), due to the stereochemically active lone pair of electrons on the central iodine atom.[2][4] This structure belongs to the C₃ᵥ point group. The iodine atom sits at the apex of the pyramid, with the three oxygen atoms forming the base.
Group Theory Analysis and Predicted Modes
For a non-linear molecule like IO₃⁻, the number of fundamental vibrational modes is given by 3N-6, where N is the number of atoms. For iodate (N=4), this results in 6 vibrational modes. According to the C₃ᵥ point group character table, these modes are distributed among the following irreducible representations: 2A₁ + 2E.[5][6][7]
The symmetry of these modes dictates their activity in Raman and IR spectroscopy:
-
A₁ modes are symmetric with respect to the principal C₃ axis. They are active in both IR and Raman spectroscopy.[4][7]
-
E modes are doubly degenerate and asymmetric with respect to the C₃ axis. They are also active in both IR and Raman spectroscopy.[4][7]
Therefore, group theory predicts four fundamental vibrational bands in the spectra of the isolated iodate anion, all of which should be observable in both Raman and IR measurements.[4] These four modes are:
-
ν₁ (A₁): The symmetric I-O stretching mode.
-
ν₂ (A₁): The symmetric O-I-O bending mode, often called the "umbrella" mode.
-
ν₃ (E): The doubly degenerate asymmetric I-O stretching mode.
-
ν₄ (E): The doubly degenerate asymmetric O-I-O bending mode.
Caption: The four fundamental vibrational modes of the pyramidal IO₃⁻ anion.
Key Factors Influencing Iodate Vibrational Spectra
In a real-world sample, the iodate anion is never truly isolated. Its spectral features are modulated by its immediate environment. Understanding these influences is critical for accurate data interpretation.
-
Cation and Crystal Lattice Effects: The nature of the counter-ion (e.g., Na⁺, K⁺, Sc³⁺) and the specific crystal structure significantly impact the vibrational frequencies.[8][9] The crystal field can lower the local site symmetry of the iodate anion, leading to the splitting of the degenerate E modes and the appearance of additional bands.[4][10] For instance, the Raman profile of In(IO₃)₃, which has a layered structure, is distinctly different from that of Al(IO₃)₃ or Ga(IO₃)₃, which have three-dimensional networks.[11]
-
Hydration: The presence of water of crystallization introduces new vibrational modes (O-H stretching and bending) and can influence the iodate modes through hydrogen bonding.[8][10] These interactions typically cause shifts in the I-O stretching and O-I-O bending frequencies.
-
Interionic Coupling: In the solid state, vibrational coupling can occur between adjacent iodate anions within the unit cell. This coupling can also lead to the splitting of fundamental modes.[10]
Experimental Methodologies: A Self-Validating Approach
The acquisition of high-quality, reproducible spectra is paramount. The following protocols are designed to be self-validating, ensuring that the collected data accurately reflects the sample's properties.
Protocol 1: Raman Spectroscopy of Solid Iodate Compounds
Raman spectroscopy is highly sensitive to the symmetric vibrations of non-polar bonds, making it particularly effective for studying the strong symmetric I-O stretch (ν₁) of the iodate anion.
Causality Behind Choices:
-
Laser Wavelength: A 785 nm or 1064 nm laser is often chosen to minimize fluorescence, a common issue with inorganic samples that can overwhelm the weak Raman signal.[8][12]
-
Orbital-Raster-Scan (ORS): To avoid sample damage from focused laser energy and to obtain a more representative spectrum from a heterogeneous solid, the ORS technique is employed. This method rasters the laser spot over a defined area, distributing the power and averaging the signal.[8]
-
Sample Presentation: Analyzing the powder in a vial with a specific holder ensures consistent sample positioning and laser focus, which is crucial for reproducibility.[8]
Step-by-Step Protocol:
-
Sample Preparation: No extensive preparation is needed. A small amount (typically a few milligrams) of the solid iodate-containing sample is placed into a glass vial.
-
Instrument Setup:
-
Place the vial into the dedicated vial holder attachment of the Raman spectrometer.
-
Select the appropriate laser wavelength (e.g., 785 nm).
-
Engage the Orbital-Raster-Scan (ORS) mode.
-
-
Acquisition Parameters:
-
Set the laser power to a level that provides good signal without causing sample degradation (a preliminary power test is recommended).
-
Use an auto-acquisition mode, which automatically determines the optimal integration time and number of scans to achieve a high signal-to-noise ratio.[8]
-
-
Data Collection: Initiate the spectral acquisition. The instrument will collect the scattered light, typically in the range of 100-3200 cm⁻¹.
-
Validation: Verify the spectrum by checking for the characteristic strong iodate peak in the 750-850 cm⁻¹ region.[9][13] The sharpness of the peaks can provide a qualitative measure of the sample's crystallinity.[3]
Caption: A streamlined workflow for acquiring Raman spectra of iodate compounds.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
IR spectroscopy is sensitive to vibrations that cause a change in the molecular dipole moment. It is complementary to Raman, providing strong signals for both symmetric and asymmetric iodate modes.
Causality Behind Choices:
-
KBr Pellet Technique: This is a standard and reliable method for solid samples.[12][14] Potassium bromide (KBr) is used because it is transparent in the mid-IR region (4000-400 cm⁻¹) and forms a stable matrix when pressed.[14] This avoids solvent peaks that could obscure the analyte signals.[14]
-
Sample Concentration: A low sample concentration (0.1-1.0% by weight) is crucial. Too much sample will lead to total absorption and flat-topped peaks, making quantitative analysis impossible.
-
Grinding: Thoroughly grinding the sample with KBr ensures a uniform dispersion and reduces scattering effects (the Christiansen effect), leading to sharper, more defined peaks.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 0.5-1.0 mg of the iodate sample and 100 mg of spectroscopic grade KBr.
-
Combine the sample and KBr in an agate mortar and grind thoroughly with a pestle until the mixture is a fine, homogeneous powder.
-
-
Pellet Pressing:
-
Transfer the powder mixture into a pellet press die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
-
-
Data Collection:
-
Place the KBr pellet into the sample holder in the FTIR spectrometer's sample compartment.
-
Collect a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[12][15] The instrument automatically ratios the sample spectrum against the background to produce the final absorbance spectrum.
-
-
Validation: The quality of the pellet can be assessed visually (it should be transparent) and spectrally (the baseline should be flat). The presence of a broad band around 3400 cm⁻¹ and 1630 cm⁻¹ may indicate water contamination in the KBr, which should be noted.
Caption: A standard workflow for FTIR analysis of solid iodate samples.
Spectral Data Analysis and Interpretation
The acquired spectra contain a wealth of structural information. The primary bands for the iodate anion are typically found in the fingerprint region (< 1500 cm⁻¹).
| Vibrational Mode | Symmetry | Typical Wavenumber Range (cm⁻¹) | Raman Intensity | IR Intensity | Description |
| ν₁ | A₁ | 750 - 850 | Very Strong, Sharp | Strong | Symmetric I-O Stretch |
| ν₃ | E | 730 - 820 | Medium to Strong | Very Strong, Broad | Asymmetric I-O Stretch |
| ν₂ | A₁ | 330 - 450 | Weak to Medium | Medium | Symmetric O-I-O Bend |
| ν₄ | E | 300 - 390 | Medium | Medium | Asymmetric O-I-O Bend |
Table based on data from multiple sources.[9][10][13][16]
Key Interpretive Insights:
-
The ν₁ (Symmetric Stretch): This is often the most intense and sharpest peak in the Raman spectrum of an iodate compound, making it an excellent diagnostic band.[10][11] Its position is sensitive to the strength of the I-O bonds.
-
The ν₃ (Asymmetric Stretch): This mode typically appears as a strong and often broad absorption in the IR spectrum. In the solid state, the degeneracy of this mode is frequently lifted by the crystal field, resulting in the appearance of two or more distinct bands in this region.
-
The Bending Modes (ν₂ and ν₄): These modes appear at lower frequencies. Their positions and splitting patterns provide further detail about the local symmetry and crystal environment of the iodate anion.[9]
Conclusion
The spectral characterization of iodate anion vibration modes via Raman and IR spectroscopy is a powerful, reliable, and information-rich analytical approach. A thorough understanding of the theoretical basis of the IO₃⁻ anion's four fundamental vibrational modes, coupled with an appreciation for environmental influences like cation effects and crystal structure, is essential for accurate interpretation. By employing robust, self-validating experimental protocols, researchers can acquire high-quality spectra that serve as a definitive fingerprint for iodate-containing materials. This guide provides the foundational knowledge and practical framework necessary for scientists to leverage vibrational spectroscopy to its full potential in the analysis and development of novel materials and pharmaceuticals.
References
-
A review on the advancements in the characterization of the high-pressure properties of iodates. ResearchGate. Available at: [Link]
-
Ok, K. M., Chi, E. O., & Halasyamani, P. S. (2005). New Metal Iodates: Syntheses, Structures, and Characterizations of Noncentrosymmetric La(IO3)3 and NaYI4O12 and Centrosymmetric β-Cs2I4O11 and Rb2I6O15(OH)2·H2O. Inorganic Chemistry, 45(1), 336-343. Available at: [Link]
-
Synthesis and Characterization of Two New Second Harmonic Generation Active Iodates: K3Sc(IO3)6 and KSc(IO3)3Cl. ACS Omega. Available at: [Link]
-
Synthesis and structure of In(IO3)3 and vibrational spectroscopy of M(IO3)3 (M = Al, Ga, In). ResearchGate. Available at: [Link]
-
IR Spectra of strontium iodate. ResearchGate. Available at: [Link]
-
Rotation-vibration motion of pyramidal XY3 molecules described in the Eckart frame: Theory and application to NH3. ResearchGate. Available at: [Link]
-
A review on the advancements in the characterization of the high-pressure properties of iodates. University of Valencia. Available at: [Link]
-
Raman Spectroscopy of Minerals, Crystals and inorganic Salts. Sialab. Available at: [Link]
-
Raman spectroscopic sensors for inorganic salts. ResearchGate. Available at: [Link]
- Nielsen, H. H. (1939). Rotation-Vibration Energies of the Pyramidal XY3 Molecular Model. Physical Review, 55(4), 289.
-
Raman spectra of iodine crystalline compounds. ResearchGate. Available at: [Link]
-
Dasent, W. E., & Waddington, T. C. (1960). Iodine–oxygen compounds. Part I. Infrared spectra and structure of iodates. Journal of the Chemical Society (Resumed), 2429-2432. Available at: [Link]
-
Infrared spectrometry of inorganic salts: A general chemistry experiment. ACS Publications. Available at: [Link]
-
IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Quantum Vibrational Analysis of Hydrated Ions Using an ab Initio Potential. The Journal of Physical Chemistry A. Available at: [Link]
-
Infrared spectroscopy of aqueous ionic salt mixtures at low concentrations: Ion pairing in water. The Journal of Chemical Physics. Available at: [Link]
-
Infrared spectroscopy of aqueous ionic salt solutions at low concentrations. ResearchGate. Available at: [Link]
-
Experiment- 6. PharmaTutor. Available at: [Link]
-
The raman spectra of iodic acid and the alkaline iodates as solids and solutions. R Discovery. Available at: [Link]
-
Infrared spectra of inorganic compounds. Semantic Scholar. Available at: [Link]
-
Impact of anion polarizability on ion pairing in microhydrated salt clusters. Physical Chemistry Chemical Physics. Available at: [Link]
-
Rotation–vibration motion of pyramidal XY3 molecules described in the Eckart frame: Theory and application to NH3. Molecular Physics. Available at: [Link]
-
Single‐crystal Raman studies on nickel iodate dihydrate, Ni(IO3)2·2H2O. ResearchGate. Available at: [Link]
-
Vibrations and force constants of the hexagonal lithium iodate crystal. The Journal of Chemical Physics. Available at: [Link]
-
Yurchenko, S. N., Carvajal, M., Jensen, P., Lin, H., Zheng, J., & Thiel, W. (2005). Rotation-Vibration Motion of Pyramidal XY3 Molecules Described in the Eckart Frame. Available at: [Link]
-
Vibrational Study of Iodide-Based Room-Temperature Ionic-Liquid Effects on Candidate N719-Chromophore/Titania Interfaces for Dye-Sensitised Solar-Cell Applications from Ab-Initio Based Molecular-Dynamics Simulation. Molecules. Available at: [Link]
-
Raman Spectroscopy Protocol (v.1.0). Available at: [Link]
-
Experiment 6: Vibronic Absorption Spectrum of Molecular Iodine. Shivaji College. Available at: [Link]
-
Symmetry of molecules and molecular vibrations. TUM School of Natural Sciences. Available at: [Link]
-
Characterization of inorganic salt particles by Raman spectroscopy. OSTI.GOV. Available at: [Link]
-
Iodine. NIST WebBook. Available at: [Link]
-
Precision spectroscopy and frequency determination of the hyperfine components of the P(63) 4-4 transition of molecular iodine near 652 nm. Optics Express. Available at: [Link]
-
Absorption and Laser Induced Fluorescence Spectra of Molecular Iodine. Available at: [Link]
-
Adsorptive Removal of Iodate Oxyanions from Water using a Zr-based Metal–Organic Framework. ChemRxiv. Available at: [Link]
-
VIBRATIONAL SPECTROSCOPY IR AND RAMAN. Available at: [Link]
-
Ionic conductivity, infrared and Raman spectroscopic studies of 1-methyl-3-propylimidazolium iodide ionic liquid with added iodine. ResearchGate. Available at: [Link]
-
Iodate. Wikipedia. Available at: [Link]
-
What parameters should I define in order to do vibrational frequency calculations? ResearchGate. Available at: [Link]
-
Practical Group Theory and Raman Spectroscopy, Part I: Normal Vibrational Modes. HORIBA. Available at: [Link]
-
Specificity and Selectivity of Raman Spectroscopy for the Detection of Dose-Dependent Heavy Metal Toxicities. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Group theory and vibrational spectroscopy part-5 classification of vibrational modes. e-PG Pathshala. Available at: [Link]
-
Molecular Vibrations via Group Theory. Scribd. Available at: [Link]
Sources
- 1. Iodate - Wikipedia [en.wikipedia.org]
- 2. uv.es [uv.es]
- 3. physicsopenlab.org [physicsopenlab.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. horiba.com [horiba.com]
- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 8. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
Methodological & Application
preparation of 0.05 M potassium iodate standard solution
Application Note: Preparation and Standardization of 0.05 M Potassium Iodate ( ) Primary Standard Solution
Document Type: Technical Protocol & Application Note Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals
Mechanistic Principles of Iodometry
The analytical utility of
-
Reaction 1 (Iodine Liberation):
One mole of iodate yields three moles of molecular iodine. -
Reaction 2 (Titration):
The liberated iodine is titrated with sodium thiosulfate ( ). Because 1 mole of produces 3 moles of , which consume 6 moles of thiosulfate, the equivalent weight of is one-sixth of its molecular weight ( g/eq). Therefore, a 0.05 M solution is equivalent to 0.3 N[2].
Caption: Redox signaling pathway detailing the iodometric liberation of iodine and subsequent titration.
Materials and Equipment
Table 1: Reagents and Volumetric Apparatus
| Reagent / Equipment | Specification / Grade | Analytical Purpose |
| Potassium Iodate ( | Primary Standard Grade (≥99.9%) | Oxidimetric primary standard analyte. |
| Ultrapure Water | Type 1 (18.2 MΩ·cm), freshly boiled | Solvent (must be free of |
| Potassium Iodide ( | ACS Reagent Grade | Source of iodide for |
| Sulfuric Acid ( | 1 M (Dilute) | Provides protons ( |
| Sodium Thiosulfate | 0.1 M Standardized Solution | Titrant for titer verification. |
| Starch Indicator | 1% w/v aqueous solution | Visualizes the iodine endpoint. |
| Volumetric Flask | 1000 mL, Class A | Precise volumetric containment. |
| Analytical Balance | 0.1 mg readability | Accurate gravimetric measurement. |
Experimental Protocols
Phase 1: Preparation of 0.05 M Solution
Note: This procedure prepares exactly 1 Liter of 0.05 M
-
Drying: Place approximately 12 g of primary standard grade
in a weighing boat. Dry in an oven at 110°C to constant weight (typically 1.5 to 2 hours)[2]. -
Cooling: Transfer the dried
immediately to a desiccator and allow it to cool to ambient room temperature. -
Weighing: Using an analytical balance, accurately weigh exactly 10.700 g of the dried
. -
Dissolution: Transfer the powder quantitatively into a clean 1000 mL Class A volumetric flask. Add approximately 400 mL of freshly boiled and cooled ultrapure water. Swirl gently until complete dissolution is achieved.
-
Volume Adjustment: Dilute the solution to the 1000 mL mark with the ultrapure water. Ensure the bottom of the meniscus rests exactly on the calibration line at 20°C.
-
Homogenization: Stopper the flask and invert repeatedly (at least 15 times) to ensure complete homogeneity.
Phase 2: Titer Verification (The Self-Validating System)
To ensure no systematic errors (e.g., balance drift, volumetric tolerance issues) occurred, the primary standard must be verified against a standardized 0.1 M Sodium Thiosulfate solution[5][6].
-
Dilution: Pipette exactly 25.0 mL of the prepared 0.05 M
solution into a 100 mL volumetric flask and make up to the mark with ultrapure water. -
Reaction Setup: Pipette 20.0 mL of this diluted solution into a 250 mL iodine flask.
-
Iodine Liberation: Add 2.0 g of
and 10.0 mL of 1 M . Stopper the flask immediately to prevent iodine volatilization. -
Incubation: Allow the flask to stand in the dark for exactly 5 minutes.
-
Titration: Titrate the liberated dark brown iodine with 0.1 M Sodium Thiosulfate until the solution turns a pale straw-yellow color.
-
Endpoint Visualization: Add 1.0 mL of starch indicator (the solution will turn deep blue). Continue titrating dropwise until the blue color completely disappears, leaving a colorless solution.
Caption: Workflow for the preparation and self-validation of 0.05 M Potassium Iodate standard solution.
Critical Parameters & Causality (E-E-A-T Insights)
Do not treat this protocol as a mere sequence of steps. Understanding the causality behind these experimental choices is critical for assay integrity.
Table 2: Mechanistic Causality of Protocol Conditions
| Experimental Choice | Mechanistic Causality | Consequence of Deviation |
| Drying | Removes adsorbed surface moisture without decomposing the salt. | Gravimetric error leading to a sub-potent standard solution. |
| Freshly Boiled Water | Expels dissolved oxygen ( | |
| Dark Incubation (5 min) | Prevents UV/visible light-catalyzed photo-oxidation of iodide. | Excess |
| Delayed Starch Addition | Prevents the formation of an irreversible iodine-starch clathrate complex. | Sluggish, indistinct endpoint leading to over-titration. |
Data Analysis & System Suitability
This protocol acts as a self-validating system . The theoretical molarity derived from the gravimetric preparation must match the experimental molarity derived from the volumetric titration.
-
Theoretical Molarity (
): -
Experimental Molarity (
): Based on the dilution factor in Phase 2, 20.0 mL of the diluted solution contains exactly 0.25 mmol ofngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> (if perfectly 0.05 M). This requires exactly 15.0 mL of 0.1 M Sodium Thiosulfate to reach the endpoint.
System Suitability Criterion: The system is validated if
References[2] Title: Volumetric Solutions Preparation and Standardization
Sources
- 1. Potassium iodate volumetric standard, secondary reference material for iodometry, traceable to NIST SRM Certipur 7758-05-6 [sigmaaldrich.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. drugfuture.com [drugfuture.com]
- 4. secure.sos.state.or.us [secure.sos.state.or.us]
- 5. Preparation and Standardization of 0.05 M Potassium Iodate | Pharmaguideline [pharmaguideline.com]
- 6. drugfuture.com [drugfuture.com]
using potassium iodate for oxidation of alcohols to aldehydes
Application Note: Potassium Iodate ( ) Mediated Oxidation of Alcohols to Aldehydes and Ketones
Executive Summary
Potassium iodate (
Mechanistic Insights: The Causality of Oxidation
To successfully deploy
Homogeneous Acidic Oxidation
In the presence of strong mineral acids,
Biphasic Electrocatalytic Oxidation
A more modern, highly selective approach utilizes
Electrocatalytic biphasic mechanism of alcohol oxidation via iodate radical generation.
Quantitative Data & Substrate Scope
The biphasic electrocatalytic system exhibits broad substrate tolerance, though yields vary based on electronic effects and electrode interactions. Primary benzylic alcohols consistently provide near-quantitative yields.
| Substrate | Product | Yield (%) | Catalytic System | Ref |
| Benzyl alcohol | Benzaldehyde | 98 | Biphasic Electrocatalytic | [3] |
| 1-Phenylethanol | Acetophenone | 80–95 | Biphasic Electrocatalytic | [4],[5] |
| 1-Propanol | Propanal | 78 | Biphasic Electrocatalytic | [3] |
| Amyl alcohol | Pentanal | 52 | Biphasic Electrocatalytic | [3] |
| 3,4-(Methylenedioxy)benzyl alcohol | Piperonal | 21* | Biphasic Electrocatalytic | [3] |
*Low yield is directly attributed to the adsorption of ethereal oxygen atoms onto the platinum electrode, which passivates the surface and hinders the normal oxidation process[3].
Experimental Protocol: Biphasic Electrocatalytic Oxidation
Objective: Selective oxidation of primary/secondary alcohols to aldehydes/ketones without over-oxidation.
Materials Required:
-
Substituted alcohol substrate (10 mmol)
-
Potassium iodate (
, 1.08 mmol) -
Concentrated Sulfuric Acid (
, 2 mL) -
Chloroform (
, 20 mL) -
Platinum electrodes (Anode and Cathode)
-
Undivided electrochemical cell
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Dissolve 1.08 mmol of
in water and carefully acidify with 2 mL of concentrated .-
Causality: The highly acidic environment is strictly required to facilitate the formation of the active halic acid species and support the one-electron oxidation of the iodate ion at the anode[3].
-
-
Organic Phase Preparation: Dissolve 10 mmol of the target alcohol in 20 mL of chloroform.
-
Causality: Chloroform ensures the substrate remains isolated from the bulk aqueous oxidant. This immiscibility is the primary mechanism preventing over-oxidation to the carboxylic acid[3].
-
-
Biphasic Assembly: Combine the aqueous and organic phases in the undivided cell. Insert the platinum electrodes, ensuring they intersect the aqueous phase for optimal conductivity.
-
Electrolysis: Apply a constant current density of 40 mA/cm² at room temperature (30°C) with a stirring rate of 50 rpm.
-
Causality: A 50 rpm stirring rate is critical; it creates a dynamic emulsion at the interface, allowing the short-lived iodate radical (
) to abstract hydrogen from the alcohol without fully homogenizing the protective biphasic layers[3].
-
-
Phase Separation & Workup: Upon completion (monitored via TLC), halt electrolysis. Separate the organic chloroform layer.
-
Purification: Evaporate the chloroform under reduced pressure to yield the crude aldehyde/ketone. Purify further via column chromatography if necessary[4].
Step-by-step workflow for the biphasic electrocatalytic oxidation of alcohols.
Self-Validating Quality Control (Trustworthiness)
A robust protocol must be a self-validating system. To ensure reproducibility and mechanistic fidelity, the following quality control measures must be integrated into the workflow:
-
Kinetic Tracking via Iodometry: For homogeneous acidic oxidations, the consumption of
can be precisely quantified by withdrawing aliquots and performing standard 1 against sodium thiosulfate. This validates the pseudo-first-order kinetics of the oxidant[1]. -
Phase-Specific HPLC Validation: In biphasic systems, sampling the organic layer for HPLC analysis provides a direct readout of conversion efficiency and selectivity. The absence of carboxylic acid peaks validates the protective nature of the biphasic interface[3].
-
Electrode Passivation Checks: Substrates with ethereal oxygen atoms are prone to adsorbing onto the Pt anode, drastically reducing yields. Monitoring current efficiency alerts the operator to electrode fouling, necessitating periodic electrode cleaning[3].
References
-
BenchChem - Application of Potassium Iodate in Organic Synthesis: Detailed Application Notes and Protocols. Available at: 4
-
Journal of Emerging Technologies and Innovative Research (JETIR) - Biphasic Inspired Electrocatalytic Oxidation of Substituted Alcohols to Aldehydes or Ketones with Platinum Electrode Using Potassium Iodate as a Mediator. Available at: 3
-
Asian Journal of Chemistry (via ResearchGate) - Kinetics of Controlled Oxidation of Some Aliphatic Alcohols Using Potassium Iodate. Available at: 1
-
Asian Journal of Chemistry - A Comparative Study of Oxidation Rates of Some Industrially Important Alcohols Using Inorganic Salts. Available at: 2
-
Analytical and Bioanalytical Electrochemistry (via ResearchGate) - Performance of Potassium Iodate as an Electrocatalyst for the Oxidation of Secondary Alcohols Utilizing a Platinum Electrode in a Biphasic Medium. Available at: 5
Application Note: Analytical Determination of Ascorbic Acid via Iodometric Titration Using Potassium Iodate
Introduction & Analytical Scope
Ascorbic acid (Vitamin C) is a highly reactive, water-soluble antioxidant critical to pharmaceutical formulations, food matrices, and clinical diagnostics. Its quantitative determination requires an analytical methodology that mitigates its extreme susceptibility to rapid atmospheric oxidation. While direct titration with standard iodine (
To overcome these limitations, this application note details an advanced, self-validating iodometric workflow utilizing potassium iodate (
Chemical Principles & Mechanistic Causality
The analytical power and reliability of this method rely on a tightly coupled redox system. Understanding the causality behind these reactions is essential for troubleshooting and method validation.
-
Causality of Reagent Selection:
is a stable, non-hygroscopic solid that can be accurately weighed to prepare a primary standard solution[3]. It does not react directly with ascorbic acid. Instead, when introduced into an acidic sample matrix containing an excess of potassium iodide ( ), it generates iodine instantaneously and in exact stoichiometric proportions: (Note: In the presence of excess iodide, the generated exists primarily as the highly soluble triiodide complex, [2]). -
Redox Mechanism: Ascorbic acid contains an enediol group, which serves as a highly reactive reducing site[3]. The in situ generated
(as ) selectively and rapidly oxidizes the enediol group of ascorbic acid to form dehydroascorbic acid: -
Endpoint Causality: As long as ascorbic acid is present in the matrix, the generated iodine is immediately reduced back to iodide. Once the ascorbic acid is completely consumed, the very first micro-drop of excess
generates iodine that persists in the solution. This excess iodine inserts itself into the helical structure of the starch indicator (amylose), forming a deep blue-black inclusion complex. This provides a sharp, unambiguous visual endpoint[1][4].
Analytical Workflow
Workflow of in situ iodine generation and ascorbic acid redox titration.
Materials & Reagents
To maintain the integrity of this self-validating system, reagent purity is paramount.
-
Potassium Iodate (
): Primary standard grade (≥99.9% purity). Must be dried at 110°C for 2 hours prior to use to remove surface moisture. -
Potassium Iodide (
): Analytical grade. Must be free of iodate impurities (which would cause premature iodine generation). -
Hydrochloric Acid (
): 1.0 M solution. Provides the necessary ions to drive the initial comproportionation reaction[2][4]. -
Starch Indicator Solution (1% w/v): Freshly prepared by dissolving soluble starch in boiling deionized water.
-
Deionized Water: Must be freshly boiled and cooled. Causality: Boiling expels dissolved oxygen (
), preventing the autoxidation of ascorbic acid during the sample preparation phase[5].
Experimental Protocol (Self-Validating System)
This protocol incorporates a System Suitability Test (SST) and blank titrations to validate the entire analytical flow and ensure trustworthiness.
Step 5.1: Preparation of 0.01 M Primary Standard
-
Accurately weigh ~2.1400 g of dried
(MW = 214.00 g/mol ) using an analytical balance (0.1 mg precision)[2]. -
Transfer quantitatively to a 1000 mL volumetric flask.
-
Dissolve in 200 mL of degassed deionized water, then dilute to the mark and invert to mix thoroughly.
-
Calculate the exact molarity based on the precise mass weighed.
Step 5.2: Sample Preparation
-
Solid Samples (e.g., Tablets): Accurately weigh a finely powdered sample equivalent to approximately 100 mg of ascorbic acid[3].
-
Transfer the sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of degassed deionized water and swirl to dissolve the active pharmaceutical ingredient (API).
-
Add 5 mL of 1.0 M
to acidify the matrix[4]. -
Add 2.0 g of solid
(or 20 mL of a 10% w/v solution)[6]. -
Add 2 mL of the 1% starch indicator solution.
Step 5.3: Titration Procedure
-
Fill a 50.00 mL Class A burette with the standard 0.01 M
solution. -
Titrate the sample solution while swirling continuously. You will observe transient local blue coloration that rapidly dissipates as the generated iodine reacts with the ascorbic acid.
-
Approach the endpoint dropwise. The true endpoint is reached when a single drop produces a permanent blue-black color that persists for at least 30 seconds[1][7].
-
Record the gross titrant volume (
).
Step 5.4: Blank Titration (Quality Control)
-
Perform the exact same procedure (Steps 5.2.3 to 5.3.4), omitting the ascorbic acid sample.
-
Record the volume (
). This critical step accounts for any trace iodine-reactive impurities in the reagents or the solvent, ensuring a self-validating baseline.
Data Presentation & Calculation
Stoichiometric Logic:
1 mole of
Table 1: Representative System Suitability Data (100 mg USP Reference Standard)
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Mean | % RSD |
| Standard Mass Added (mg) | 100.50 | 100.20 | 100.80 | 100.50 | 0.30% |
| Gross Volume ( | 19.05 | 18.95 | 19.10 | 19.03 | 0.40% |
| Blank Volume ( | 0.05 | 0.05 | 0.05 | 0.05 | - |
| Net Titrant Volume (mL) | 19.00 | 18.90 | 19.05 | 18.98 | 0.41% |
| Calculated AA Mass (mg) | 100.39 | 99.86 | 100.65 | 100.30 | 0.41% |
| Recovery (%) | 99.89% | 99.66% | 99.85% | 99.80% | 0.13% |
Data demonstrates high precision (%RSD < 0.5%) and accuracy, validating the assay for routine pharmacopeial analysis.
Interferences & Troubleshooting
-
Atmospheric Oxidation: Ascorbic acid degrades rapidly in the presence of oxygen and light. Causality: Dissolved
oxidizes ascorbic acid prior to titration, leading to falsely low titrant volumes. Solution: Always use freshly boiled, cooled deionized water and perform titrations immediately after sample preparation[5]. -
Transition Metal Catalysis: Trace metals (e.g.,
, ) catalyze the autoxidation of ascorbic acid. Solution: If matrix contamination is suspected (e.g., in complex food matrices), the addition of a chelating agent (like EDTA) during extraction can sequester these metals. -
Colored Matrices: Deeply colored samples (e.g., dark fruit juices or coated tablets) can mask the blue-black starch endpoint. Solution: Transition from a visual indicator to potentiometric endpoint detection using a platinum indicator electrode paired with a suitable reference electrode[2].
References
- Application Notes and Protocols: Iodometric Titration of Vitamin C using Potassium Triiodide.BenchChem.
- Determination of Vitamin C Concentration by Titration.ResearchGate.
- Iodometric determination of ascorbic acid in bulk and Vitamin-C tablets using Potassium Iodate.MedCrave Online.
- Colorimetric Titration Experiment - Determine the amount of vitamin C in a medium peach.ChemCollective.
- Quantitative determination of ascorbic acid content in some fruit peels obtained in Ado-Ekiti by redox titration.World Journal of Advanced Research and Reviews (WJARR).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Iodometric determination of ascorbic acid in bulk and Vitamin-C tablets using Potassium Iodate - MedCrave online [medcraveonline.com]
- 4. Determine the amount of vitamin C in a peach [chemcollective.org]
- 5. wjarr.com [wjarr.com]
- 6. scribd.com [scribd.com]
- 7. seniorchem.com [seniorchem.com]
Application Note: Kinetic Modeling and Assay Development Using the Landolt Clock Reaction
Target Audience: Analytical Chemists, Assay Developers, and Chemical Kinetics Researchers
Methodology: Potassium Iodate (
Rationale and Kinetic Framework
In pharmaceutical assay development and non-linear chemical dynamics, the ability to engineer self-regulating, time-delayed systems is critical for creating robust analytical sensors and studying autocatalysis. The Landolt iodine clock reaction—first documented by Hans Heinrich Landolt in 1886—serves as a premier model for such systems[1].
Unlike standard linear reactions, the Landolt protocol utilizing potassium iodate and sodium bisulfite is characterized by a distinct "induction period" (clock time), followed by a near-instantaneous accumulation of product[2]. This behavior is driven by a network of competing redox reactions that are autocatalytic in both protons (
The system's causality is governed by three primary mechanistic steps:
-
The Rate-Determining Step (Iodide Generation): Iodate reacts slowly with bisulfite to generate iodide.
-
The Dushman Reaction (Iodine Generation): Once iodide is present, it is rapidly oxidized by excess iodate to form molecular iodine.
-
The Scavenging Step (Iodine Reduction): Any generated iodine is instantaneously reduced back to iodide by the remaining bisulfite.
The Causality of the "Clock": The visual indicator (a dark blue triiodide-starch complex) cannot form as long as bisulfite is present in the system. Bisulfite acts as a chemical sink, immediately consuming
Chemical kinetics and reaction pathway of the Landolt iodine clock.
Stoichiometric Boundaries and Reagent Matrix
To ensure a self-validating system, the stoichiometric ratio
Table 1: Standardized Reagent Matrix for a 10-Second Clock
| Component | Function | Stock Concentration | Final Assay Concentration |
| Potassium Iodate ( | Primary Oxidant | ||
| Sodium Bisulfite ( | Reductant / Scavenger | ||
| Sulfuric Acid ( | Proton Source (Buffer) | ||
| Soluble Starch | Visual Indicator | ||
| Deionized Water | Solvent | N/A | N/A |
Note: The addition of sulfuric acid is necessary because the reaction rate is highly dependent on the hydrogen ion concentration. The bisulfite/sulfite equilibrium acts as a buffer, and maintaining a controlled acidic environment ensures reproducible kinetics[3].
Experimental Execution Protocol
This protocol is designed for a 100 mL total reaction volume, optimized for spectrophotometric analysis or high-throughput screening formats.
Step 3.1: Preparation of Solution A (Oxidant)
-
Weigh exactly
of Potassium Iodate ( ) and dissolve in of deionized water. -
Add
of a freshly prepared soluble starch solution. (Note: Boil the starch in water to ensure complete dissolution, then cool before adding). -
Bring the total volume to
with deionized water.
Step 3.2: Preparation of Solution B (Reductant)
-
Weigh
of Sodium Bisulfite ( ) and dissolve in of deionized water. -
Carefully add
of Sulfuric Acid ( ) to the solution to acidify it. -
Bring the total volume to
with deionized water.
Step 3.3: Reaction Initiation and Data Acquisition
-
Aliquot
of Solution A into a thoroughly cleaned, dry beaker equipped with a magnetic stir bar. -
Set the magnetic stirrer to a constant
to ensure uniform hydrodynamic mixing, which prevents localized concentration gradients[3]. -
Rapidly inject
of Solution B into Solution A. Start the timer immediately upon complete addition. -
Monitor the reaction continuously. For quantitative data, utilize a UV-Vis spectrophotometer set to
(peak absorbance of the starch-triiodide complex) or a rapid-response pH meter to track the autocatalytic proton drop[4].
Step-by-step workflow for the Landolt clock assay execution.
Data Analysis and Rate Law Derivation
The Landolt reaction provides an elegant method for determining empirical rate laws. The inverse of the clock time (
By systematically varying the initial concentrations of
Table 2: Theoretical Kinetic Data Summary for Order Determination
| Run | Clock Time | Initial Rate ( | ||
| 1 (Baseline) | ||||
| 2 (Double Oxidant) | ||||
| 3 (Half Reductant) |
Interpretation: In this idealized matrix, doubling the iodate concentration doubles the rate, indicating a first-order dependence (
Troubleshooting Note: If the reaction turns yellow before turning blue-black, the
References
-
Iodine clock reaction Wikipedia URL:[Link]
-
Chapter 11: Nanoparticle Mediated Clock Reaction: a Redox Phenomenon Royal Society of Chemistry (RSC) URL:[Link]
-
Influence of Oxygen on Chemoconvective Patterns in the Iodine Clock Reaction American Chemical Society (ACS) URL:[Link]
-
A Guided-Inquiry Learning Unit on the Reaction between Iodate and Bisulfite Utsunomiya University URL:[Link]
Sources
Application Note: Standardization of Sodium Thiosulfate using Potassium Iodate
Introduction & Mechanistic Causality
Sodium thiosulfate (
To ensure analytical accuracy, thiosulfate solutions must be rigorously standardized against a highly stable, non-hygroscopic primary standard. Potassium iodate (
The standardization process is a self-validating, two-step indirect redox titration:
-
Quantitative Liberation of Iodine: In an acidic medium, potassium iodate acts as a strong oxidizing agent, reacting with an excess of potassium iodide (
) to liberate a precise, stoichiometric amount of elemental iodine ( ). -
Redox Titration: The liberated iodine is subsequently titrated with the unstandardized sodium thiosulfate solution. Thiosulfate reduces the iodine back to iodide ions while being oxidized to tetrathionate (
).
Mechanistic pathway of the two-step redox reaction for thiosulfate standardization.
Reagents and Quantitative Specifications
To ensure a self-validating system, the precise stoichiometry of the reagents must be maintained. One mole of
| Reagent / Material | Chemical Formula | Required Mass/Volume for 0.1 N Solution | Function / Causality |
| Sodium Thiosulfate Pentahydrate | 24.8 g per 1000 mL | Unstandardized titrant. | |
| Potassium Iodate | 3.567 g per 1000 mL | Primary standard; provides exact equivalent of | |
| Sodium Carbonate | ~0.2 g per 1000 mL | Stabilizer; raises pH to ~9 to prevent bacterial/acid degradation. | |
| Potassium Iodide | ~2.0 g per titration | Source of iodide ions to be oxidized. Must be iodate-free. | |
| Sulfuric Acid | 5.0 mL per titration | Acidic medium required to drive the oxidation of iodide. | |
| Soluble Starch | 1% (w/v) solution | Endpoint indicator; forms deep blue-black complex with |
Experimental Protocol
Phase 1: Reagent Preparation & Stabilization
-
Preparation of 0.1 N Sodium Thiosulfate: Boil 1000 mL of distilled water for 5 minutes to expel dissolved
and destroy thiobacteria, then cool to room temperature [2]. Dissolve 24.8 g of and 0.2 g of in the water. Transfer to a tightly stoppered Teflon or dark plastic container to prevent photochemical degradation [2]. -
Preparation of 0.1 N Potassium Iodate: Dry pure
powder at 110°C for 2 hours to achieve constant weight. Accurately weigh exactly 3.567 g of the dried powder, dissolve in deionized water, and dilute to exactly 1000 mL in a volumetric flask[1]. -
Preparation of Starch Indicator: Triturate 1.0 g of soluble starch with 5 mL of cold water to form a paste. Pour this paste slowly into 100 mL of boiling water with constant stirring until the solution is translucent. Note: Starch solutions degrade rapidly and must be prepared fresh daily.
Phase 2: Iodometric Titration Workflow
-
Pipette exactly 25.0 mL of the 0.1 N
primary standard into a 250 mL Erlenmeyer flask. -
Add 2.0 g of
crystals and swirl gently until completely dissolved. -
Add 5.0 mL of 1 M
. The solution will immediately turn dark brown due to the liberation of iodine. -
Incubation: Stopper the flask and place it in a dark cabinet for exactly 10 minutes.
-
Primary Titration: Titrate the liberated iodine with the unstandardized
solution from a burette. Swirl constantly until the dark brown color fades to a pale straw-yellow. -
Indicator Addition: Add 2.0 mL of the 1% starch indicator. The solution will immediately turn a deep blue-black.
-
Endpoint Determination: Continue titrating dropwise. The endpoint is reached when the blue-black color completely disappears, leaving a perfectly colorless solution. Record the final volume.
Step-by-step experimental workflow for iodometric titration and endpoint detection.
System Validation & Causality of Critical Parameters
To ensure the protocol acts as a self-validating system , researchers must strictly adhere to the following mechanistic constraints:
-
Why incubate in the dark? The reaction between iodate and iodide is not instantaneous. It requires a 10-minute incubation to reach quantitative completion. However, light acts as a catalyst for the oxidation of iodide ions by atmospheric oxygen (
). Exposure to ambient UV light will artificially inflate the iodine concentration, leading to a falsely low calculated normality for the thiosulfate [2]. -
Why add starch only at the pale yellow stage? Starch must never be added at the beginning of the titration. If starch is introduced when the iodine concentration is high, it forms a highly stable, water-insoluble complex with iodine. This complex reacts extremely slowly with thiosulfate, resulting in a sluggish color change and severe over-titration errors [1].
-
Why add Sodium Carbonate (
)? Thiosulfate is thermodynamically unstable in acidic environments, disproportionating into elemental sulfur and sulfur dioxide ( ). By adding , the solution is buffered to a pH of ~9.0, which completely halts acid-catalyzed degradation and creates a hostile environment for thiobacteria [1, 2].
Data Analysis and Calculations
The exact normality of the sodium thiosulfate solution (
Where:
-
= Normality of the standard
solution (e.g., 0.1000 N) -
= Volume of the
solution pipetted (25.0 mL) -
= Volume of
consumed during titration (mL)
Example Data Synthesis
| Trial | Volume of 0.1 N | Initial Burette Reading | Final Burette Reading | Volume of | Calculated Normality ( |
| 1 | 25.0 mL | 0.00 mL | 24.85 mL | 24.85 mL | 0.1006 N |
| 2 | 25.0 mL | 24.85 mL | 49.75 mL | 24.90 mL | 0.1004 N |
| 3 | 25.0 mL | 0.00 mL | 24.88 mL | 24.88 mL | 0.1005 N |
| Average | 24.88 mL | 0.1005 N |
(Note: The Relative Standard Deviation (RSD) across three trials should be
References
-
Tanaka, Tatsuhiko, et al. "Stability of Sodium Thiosulfate Solution and Constant-Current Coulometric Iodometric Titration of Potassium Iodate." BUNSEKI KAGAKU 56, no. 5 (2007): 327–332. URL:[Link]
catalytic applications of potassium iodate in organic synthesis
Application Note: Catalytic and Electrocatalytic Applications of Potassium Iodate ( ) in Modern Organic Synthesis
Executive Summary & Mechanistic Rationale
Traditionally, potassium iodate (
The causality behind its efficacy lies in the unique redox flexibility of hypervalent iodine. The iodate anion (
This application note details two field-proven protocols utilizing
Application I: KIO₃-Catalyzed Synthesis of 3-Sulfenylated Chromones
Scientific Context and Causality
The C–S bond is a critical pharmacophore in numerous FDA-approved drugs. Conventional sulfenylation requires toxic transition metals (Pd, Cu) and harsh ligands. By utilizing
Why
Quantitative Data: Reaction Optimization
The following table summarizes the optimization landscape, demonstrating the necessity of
| Entry | Catalyst / Reagent | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | 0 | DMF | 130 | 12 | N.R.* |
| 2 | 50 | DMF | 130 | 12 | 45 | |
| 3 | 100 | DMF | 130 | 12 | 68 | |
| 4 | 50 | DMF | 130 | 24 | 83 | |
| 5 | 30 | DMF | 130 | 24 | 52 |
*N.R. = No Reaction. Data adapted from Beilstein J. Org. Chem. [1].
Experimental Protocol: C(sp²)–H Sulfenylation
Safety Precaution: Sulfonyl hydrazines can decompose vigorously upon heating. Conduct reactions behind a blast shield in a well-ventilated fume hood.
-
Preparation of Reaction Mixture: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add o-hydroxylphenyl-functionalized enaminone (0.3 mmol, 1.0 equiv) and the corresponding sulfonyl hydrazine (0.36 mmol, 1.2 equiv).
-
Catalyst Addition: Add Potassium Iodate (
) (0.15 mmol, 50 mol%) as a dry powder. Note: While 50 mol% is sub-stoichiometric, it acts as a catalytic promoter in the radical generation cycle. -
Solvent Introduction: Add 2.0 mL of anhydrous N,N-Dimethylformamide (DMF). Seal the tube.
-
Thermal Activation: Transfer the reaction vessel to a pre-heated oil bath set to 130 °C. Stir vigorously (800 rpm) for 24 hours. The mixture will progressively darken as the radical cascade proceeds.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with distilled water (3 × 10 mL) to remove DMF and inorganic iodine salts.
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 3-sulfenylated chromone.
Mechanistic Pathway Visualization
Fig 1: KIO3-catalyzed radical generation and cascade cyclization pathway.
Application II: Electrocatalytic Oxidation of Secondary Alcohols
Scientific Context and Causality
The oxidation of secondary alcohols to ketones is a foundational transformation. Traditional Swern or Jones oxidations generate toxic, non-recoverable waste. By transitioning to an electrochemical cell,
Why
Quantitative Data: Electrocatalytic Scope
| Substrate (Secondary Alcohol) | Mediator | Applied Potential / Current | Phase System | Product (Ketone) | Yield (%) |
| 1-Phenylethanol | Constant Current | Biphasic ( | Acetophenone | 95 | |
| Benzhydrol | Constant Current | Biphasic ( | Benzophenone | 92 | |
| 2-Octanol | Constant Current | Biphasic ( | 2-Octanone | 85 |
Data adapted from Analytical and Bioanalytical Electrochemistry[2].
Experimental Protocol: Biphasic Electrocatalysis
Equipment Setup: Use an undivided electrochemical cell equipped with two Platinum (Pt) plate electrodes (1 cm × 1 cm). Connect to a DC power supply capable of maintaining a constant current.
-
Electrolyte Preparation: Prepare the aqueous phase by dissolving
(10 mol% relative to substrate) in 10 mL of 2.0 M . -
Organic Phase Preparation: Dissolve the secondary alcohol (e.g., 1-phenylethanol, 5.0 mmol) in 10 mL of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Cell Assembly: Combine the aqueous and organic phases in the undivided cell. Insert the Pt electrodes, ensuring they are submerged across the biphasic interface or primarily in the emulsion zone.
-
Electrolysis: Stir the biphasic mixture vigorously to create an emulsion (maximizing interfacial surface area). Apply a constant current (e.g., 50 mA/cm²) at room temperature. Monitor the reaction progress via TLC or GC-MS.
-
Causality of Current: The current drives the anodic regeneration of
. Do not exceed the mass transfer limit of the iodine species, as this will lead to parasitic oxygen evolution (water splitting) and drop the faradaic efficiency. -
Work-up: Once complete, separate the organic layer. Extract the aqueous layer with fresh organic solvent (2 × 10 mL). Wash the combined organic layers with saturated
and brine, dry over , and evaporate to yield the ketone. The aqueous solution can be recycled for subsequent runs.
Electrocatalytic Cycle Visualization
Fig 2: Biphasic electrocatalytic cycle for alcohol oxidation using KIO3 as a redox mediator.
Conclusion
The strategic implementation of Potassium Iodate (
References
-
Transition-metal-free synthesis of 3-sulfenylated chromones via KIO3-catalyzed radical C(sp2)–H sulfenylation. Beilstein Journal of Organic Chemistry, 2017, 13, 2017–2022. URL:[Link]
-
Performance of Potassium Iodate as an Electrocatalyst for the Oxidation of Secondary Alcohols Utilizing a Platinum Electrode in a Biphasic Medium. Analytical and Bioanalytical Electrochemistry, 2024, 16(2), 163-174. URL:[Link]
Troubleshooting & Optimization
improving stability of potassium iodate solutions over long-term storage
Welcome to the Analytical Reagents Technical Support Center . As a Senior Application Scientist, I frequently encounter laboratories struggling with titer drift in their iodometric standards. While Potassium Iodate (
The root cause of instability is rarely the spontaneous decomposition of the iodate ion itself. Rather, it is the interaction between this powerful oxidant and environmental variables—specifically, trace organics, transition metals, and improper storage matrices. This guide is engineered to provide researchers and drug development professionals with the mechanistic causality and self-validating protocols required to achieve ultra-stable
Troubleshooting & FAQs
Q1: Why is my
Q2: Can I store
Q3: Does pH affect the long-term stability of
Mechanistic Degradation & Stabilization Pathways
To visualize the causality behind our storage recommendations, the following diagram maps the degradation pathways of
Logical relationship between KIO3 degradation pathways and stabilization interventions.
Quantitative Stability Matrix
The table below summarizes the quantitative impact of various environmental factors on
| Environmental Factor | Impact on | Mechanistic Cause | Recommended Optimization |
| Trace Organics (TOC > 50 ppb) | High Decrease | Organics act as reducing agents, converting | Use Type I Ultrapure Water (TOC < 5 ppb). |
| Container Material (Plastics) | High Increase | Solvent evaporation concentrates the solution; leachables cause reduction. | Use Amber Borosilicate Glass with PTFE caps. |
| Acidic pH (< 4.0) | Moderate Decrease | Increases thermodynamic oxidizing potential, accelerating degradation. | Maintain neutral pH; do not acidify until use. |
| Light Exposure (UV/Vis) | Moderate Decrease | Photochemically catalyzes the reduction of iodate. | Store in the dark or strictly use amber glassware. |
Self-Validating Experimental Protocol
A robust analytical laboratory does not just prepare a standard; it implements a self-validating system to monitor its integrity. Below is the step-by-step methodology for preparing and validating an ultra-stable
Step-by-step experimental workflow for the preparation and validation of KIO3 solutions.
Protocol: Preparation and Storage of 0.01667 M (0.1 N)
-
Step 1: Desiccation and Thermal Preparation Weigh approximately 4 grams of analytical grade
powder into a clean glass petri dish. Dry in a laboratory oven at 120°C for 2 hours to remove surface moisture. Note: is highly thermally stable and does not decompose until reaching temperatures around 800 K, making this drying step completely safe and effective[3]. Cool to room temperature in a desiccator. -
Step 2: Precision Dissolution Using an analytical balance (0.1 mg precision), weigh exactly 3.5667 g of the dried
. Transfer quantitatively to a 1 L Class A volumetric flask. -
Step 3: Solvent Addition Add approximately 500 mL of Type I ultrapure water (TOC < 5 ppb, resistivity 18.2 MΩ·cm). Swirl gently until the salt is completely dissolved, then dilute to the mark.
-
Step 4: Optimized Storage Configuration Transfer the solution immediately to a pre-cleaned amber borosilicate glass bottle equipped with a PTFE-lined screw cap. Store in a climate-controlled environment (20-25°C), strictly isolated from combustible materials and organic reagents[2].
-
Step 5: Self-Validation Loop (Standardization) To validate stability over time, perform a periodic iodometric titration every 3 months. Add excess
and dilute to a 25.00 mL aliquot of your solution to liberate . Titrate the liberated iodine with a standardized Sodium Thiosulfate ( ) solution using a starch indicator. A properly stored solution will exhibit < 0.1% variance in calculated molarity over a 12-month period.
References
-
improving the stability and shelf-life of iodine-based reagents Benchchem 4
-
Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders DSpaceDirect 1
-
SAFETY DATA SHEET - Sigma-Aldrich Sigma-Aldrich
-
Potassium iodate - SAFETY DATA SHEET Thermo Fisher Scientific 2
-
Thermal decomposition kinetics of potassium iodate AKJournals 3
Sources
troubleshooting endpoint detection failures in iodate titrations
Welcome to the Technical Support Center for Analytical Chemistry. This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity precision in redox titrimetry.
Iodate titrations—encompassing both direct iodimetric applications and indirect iodometric workflows (such as the Andrews titration)—are foundational for quantifying reducing agents like ascorbic acid, hydrazine, and various pharmaceutical active ingredients. However, endpoint detection failures are a persistent source of analytical error. This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to ensure absolute assay integrity.
I. Mechanistic Overview of Iodate Titration Pathways
To troubleshoot endpoint failures, one must first understand the divergent chemical pathways iodate (
Fig 1. Chemical pathways and endpoint detection mechanisms in iodate titrations.
II. Quantitative Parameters for Endpoint Detection
The following table summarizes the critical quantitative thresholds required to maintain a self-validating titration system. Deviations from these parameters are the primary cause of endpoint failures.
| Detection Method | Target Reaction / Analyte | Optimal Acid Concentration | Indicator Sensitivity / Limit | Common Failure Mode |
| Starch Complexation | Iodometric (e.g., Vitamin C, Thiosulfate) | pH 3.0 – 5.0 (Dilute Acid) | ~20 µM Iodine at 20 °C | Irreversible iodine binding (added too early). |
| Solvent Extraction | Andrews Titration (e.g., Hydrazine, | > 4.0 M HCl (Critical) | Highly sensitive visual phase boundary | Sluggish/absent endpoint due to low HCl molarity. |
| Potentiometric (Pt) | Direct Redox Titrations | Variable (Method dependent) | ~10 mV potential drop at equivalence | Electrode fouling / drifting potentials. |
| Potentiometric (ISE) | Iodide/Iodate quantification | pH 6.0 – 8.0 (Buffered) | Reference electrode junction leakage. |
III. Troubleshooting Support Center (Q&A)
Q1: Why does my starch indicator form a permanent black precipitate that won't decolorize, ruining the endpoint?
The Causality: Starch acts as a molecular cage. It consists of two polysaccharides: amylose (20-30%) and amylopectin. Amylose forms a linear helical structure that creates a hydrophobic cavity perfectly sized to trap linear triiodide ions (
Q2: In my Andrews titration, the iodine color in the organic layer (carbon tetrachloride) never disappears. What is causing this sluggish endpoint?
The Causality: The Andrews titration is unique because iodate (
Q3: My potentiometric titration using a platinum indicator electrode shows severe drifting and no sharp inflection point. How can I resolve this?
The Causality: Potentiometric titrations measure the potential difference between an indicator electrode and a reference electrode[6]. Drifting or "ghost" endpoints in iodate titrations usually stem from electrode fouling. Platinum electrodes can become passivated by the adsorption of organic species from the sample (e.g., proteins in pharmaceutical matrices) or by the irreversible oxidation of the Pt surface itself. Furthermore, if you are using a standard Ag/AgCl reference electrode in a non-aqueous or highly specific medium, junction potentials can fluctuate wildly. The Fix:
-
Electrode Maintenance: Polish the Pt electrode with alumina slurry before every run to expose a fresh catalytic surface.
-
Switch to ISE: For highly complex matrices (like iodized salts or complex vitamin formulations), abandon the Pt electrode and utilize an All-Solid-State Iodide Selective Electrode (ISE). Research demonstrates that an Iodide ISE provides sharp, symmetric differential potentiometric curves (~80 to 200 mV breaks) and is highly resistant to fouling compared to bare noble metals[7].
IV. Validated Experimental Protocols
Protocol A: Self-Validating Iodometric Titration of Vitamin C (Ascorbic Acid)
This protocol utilizes delayed starch addition to prevent irreversible triiodide trapping.
-
Sample Preparation: Dissolve the ascorbic acid sample in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Acidification & Iodide Addition: Add 10 mL of 1.0 M HCl and 2.0 g of solid Potassium Iodide (KI). Swirl to dissolve. Note: The acid is required to generate
from the iodate-iodide reaction. -
Primary Titration: Begin titrating with standardized 0.01 M Potassium Iodate (
) solution. The solution will turn brown as is generated and immediately reacts with ascorbic acid. -
Visual Checkpoint (Critical): Continue titrating until the ascorbic acid is nearly depleted, at which point the unreacted
will begin to accumulate, turning the solution a pale, straw-yellow color. Stop the titration. -
Indicator Addition: Add 2.0 mL of 1% soluble starch solution. The mixture will immediately turn deep blue-black[2].
-
Endpoint Determination: Resume titrating dropwise. The endpoint is reached at the exact drop where the blue-black color completely disappears, leaving a colorless solution.
Fig 2. Decision tree for the correct timing of starch indicator addition to prevent endpoint failure.
Protocol B: The Andrews Titration for Reducing Agents
This protocol ensures sufficient acid molarity to stabilize Iodine Monochloride.
-
Sample Preparation: Place the reducing agent (e.g., 0.1 g of Hydrazine sulfate) into a 250 mL glass-stoppered iodine flask.
-
Hyper-Acidification (Critical): Add 30 mL of concentrated (12 M) Hydrochloric Acid (HCl) and 20 mL of deionized water. Verification: The total volume is ~50 mL, making the HCl concentration ~7.2 M, well above the 4 M threshold.
-
Indicator Addition: Add 5.0 mL of Carbon Tetrachloride (
) or Chloroform ( ). -
Phase 1 Titration: Titrate with 0.025 M
. Stopper the flask and shake vigorously after each addition. The organic layer will turn deep purple as is extracted into it. -
Phase 2 Titration (Endpoint): As the titration proceeds, the
is oxidized to . The purple color in the organic layer will begin to fade. Continue titrating dropwise, shaking vigorously, until the organic layer is entirely colorless.
V. References
-
Quora Contributors. "How is the starch indicator used in the experiment of standardization of iodine and sodium thiosulfate to indicate the endpoint?". Quora. 3
-
Ramirez, Helen. "The Colorful Chemistry of Iodine: Why It Serves as an Indicator for Starch". Oreate AI Blog.1
-
Wikipedia Contributors. "Iodine–starch test". Wikipedia. 4
-
"Dictionary Of Analytical Chemistry". Archive.org. 5
-
"All-Solid-State Iodide Selective Electrode for Iodimetry of Iodized Salts and Vitamin C". Oriental Journal of Chemistry. 7
-
"Starch and Iodine". Chemistry LibreTexts. 2
-
"POTENTIOMETRIC TITRATIONS". University of Babylon. 6
Sources
- 1. The Colorful Chemistry of Iodine: Why It Serves as an Indicator for Starch - Oreate AI Blog [oreateai.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Iodine–starch test - Wikipedia [en.wikipedia.org]
- 5. ia801900.us.archive.org [ia801900.us.archive.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. orientjchem.org [orientjchem.org]
resolving solubility issues of potassium iodate in non-aqueous solvents
Technical Support Center: Resolving Potassium Iodate ( ) Solubility in Non-Aqueous Solvents
Welcome to the Technical Support Center for advanced chemical handling. Potassium iodate (
Quantitative Data: Solubility Profile
Understanding the baseline solubility limits of
| Solvent | Temperature (°C) | Dielectric Constant ( | Solubility (g / 100 mL) | Reference |
| Water | 0 | ~80.1 | 4.74 | [PubChem] |
| Water | 25 | ~78.4 | 9.16 | [PubChem][1] |
| Water | 100 | ~55.3 | 32.3 | [PubChem][1] |
| Ethanol / Methanol | 25 | 24.3 / 32.7 | < 0.001 (Insoluble) | [PubChem][1] |
| 1,4-Dioxane | 25 | 2.2 | Insoluble | [NIST][2] |
Troubleshooting & FAQs
Q1: Why does
Q2: I need to perform a homogeneous oxidation in dichloromethane (DCM). How can I solubilize
Q3: What is the standard protocol for validating the active concentration of solubilized
Logical Workflow Visualization
Workflow for solubilizing KIO3 in organic solvents using phase-transfer catalysis.
Experimental Protocols
Protocol 1: Solubilizing
via Phase Transfer Catalysis (PTC)
This protocol utilizes 18-Crown-6 to force
-
Stoichiometric Calculation: Weigh dry
and 18-Crown-6 in a 1:1.1 molar ratio.-
Causality: The slight 10% molar excess of the crown ether drives the thermodynamic equilibrium toward complete
encapsulation, preventing uncomplexed iodate from crashing out.
-
-
Solvent Suspension: Add the desired anhydrous organic solvent (e.g., Dichloromethane or Acetonitrile) to the solid mixture in a sealed flask.
-
Causality: DCM is non-polar enough to prevent the formation of hydration spheres but possesses enough polarizability to stabilize the large
cation.
-
-
Mechanical Agitation: Sonicate the suspension in an ultrasonic bath for 30–45 minutes at 25 °C.
-
Causality: Mechanical cavitation accelerates the mass transfer of the solid ionic lattice into the organic phase, overcoming the activation energy barrier of dissolution.
-
-
Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter.
-
Causality: Removes any unreacted solid
to ensure the subsequent oxidation reaction is strictly homogeneous.
-
Protocol 2: Self-Validating Iodometric Titration of the Organic Phase
This protocol validates that the
-
Biphasic Extraction: Pipette exactly 1.0 mL of the filtered organic phase (from Protocol 1) into a 125 mL Erlenmeyer flask. Add 10 mL of a 10% aqueous Potassium Iodide (KI) solution and 1 mL of 1 M Sulfuric Acid (
).-
Causality: The highly acidic aqueous phase strips the
from the organic layer. In the presence of excess and , the iodate undergoes a rapid comproportionation reaction: .
-
-
Titration: Titrate the liberated iodine (
) with a standardized 0.1 N Sodium Thiosulfate ( ) solution while swirling vigorously until the solution turns a pale straw-yellow color.-
Causality: The thiosulfate reduces the iodine back to iodide. The volume of titrant used is directly proportional to the active
concentration in the organic phase.
-
-
Endpoint Determination: Add 1 mL of starch indicator solution (the mixture will turn deep blue-black). Continue titrating dropwise until the blue color completely disappears, leaving a colorless aqueous layer.
-
Causality: Starch forms an intensely colored charge-transfer complex with polyiodide ions, allowing for precise visual determination of the exact stoichiometric endpoint.
-
References
-
PubChem , "Potassium Iodate | IKO3 | CID 23665710 - Chemical and Physical Properties", National Institutes of Health.[Link]
-
IUPAC-NIST Solubility Data Series , "Transition and 12 to 14 Main Group Metals, Lanthanide, Actinide and Ammonium Halates", National Institute of Standards and Technology.[Link]
-
ACS Reagent Chemicals , "Potassium Iodate - Specifications and Tests", American Chemical Society.[Link]
calibration of analytical balances for hygroscopic iodate salts
Welcome to the Analytical Weighing & Metrology Support Center . This portal provides advanced troubleshooting, regulatory compliance guidelines, and validated protocols for pharmaceutical researchers and metrologists handling highly sensitive materials, specifically focusing on the calibration and weighing of hygroscopic iodate salts (e.g., Lithium Iodate, Potassium Iodate formulations).
I. Technical Troubleshooting & FAQs
Q1: Why does my analytical balance display a continuous, unidirectional upward drift when weighing lithium iodate (
Q2: To prevent moisture uptake in my iodate salts, I lowered the laboratory humidity to 20%. Now my readings are erratic and fluctuating wildly. What happened? Causality & Expert Insight: By solving the hygroscopicity problem, you induced a triboelectric (static) problem. Fine powders and glass weighing vessels in low-humidity environments (<40% Relative Humidity) accumulate static electricity[2]. These electrostatic charges create coulombic forces that interact with the metal components of the balance pan and draft shield. The balance interprets these invisible magnetic/electrostatic forces as mass, leading to erratic, fluctuating readings. Solution: Maintain the balance room humidity between 40% and 60%[2]. To protect the hygroscopic sample, rely on sealed containers rather than desiccating the entire room. Pass the sealed weighing vessel through an anti-static U-electrode (ionizer) before placing it on the pan to neutralize surface charges.
Q3: My balance is failing the USP <41> Repeatability test. The standard deviation is too high, but the calibration weights are brand new. Is the balance defective? Causality & Expert Insight: Not necessarily. If you are handling calibration weights with bare hands or improper gloves, you may be transferring latent fingerprints onto the OIML E2/F1 test weights. A single fingerprint can weigh up to 200 µg and is inherently hygroscopic[3]. As the fingerprint absorbs ambient moisture, the mass of your calibration weight fluctuates, destroying the repeatability of your 10-replicate test[4]. Furthermore, if the test weights were stored in a cooler environment, thermal gradients will cause microscopic air currents inside the draft shield, creating buoyancy errors[2]. Solution: Always handle weights with non-magnetic, nylon-tipped forceps. Ensure test weights are thermally equilibrated in the balance room for at least 30 minutes prior to executing the USP <41> protocol[2].
Q4: We are formulating a drug using an iodate salt, but we are seeing mass loss and discoloration over time despite using a calibrated balance. Why?
Causality & Expert Insight: This is a chemical stability issue, not a metrology error. Iodate salts are strong oxidizing agents. If the salt contains hygroscopic impurities (like magnesium salts) or is exposed to mildly acidic conditions and moisture, the iodate (
II. Mandatory Visualizations: Workflows & Logic
Fig 1: Diagnostic workflow for troubleshooting weight drift in hygroscopic and static-prone samples.
Fig 2: USP <41> Calibration logic and self-validating operating range determination.
III. Quantitative Data & Compliance Standards
Table 1: USP <41> Balance Calibration Requirements & Acceptance Criteria [4][7][8]
| Parameter | Test Methodology | Acceptance Criteria | Scientific Rationale |
|---|
| Repeatability | 10 replicate weighings of a single test weight (typically ~5% of capacity). |
Table 2: Physicochemical Profile of Iodate Salts Relevant to Weighing [5][6]
| Compound | Hygroscopicity | Chemical Stability Risk | Recommended Weighing Strategy |
|---|
| Potassium Iodate (
IV. Validated Experimental Protocols
Protocol A: USP <41> Compliant Analytical Balance Calibration
This protocol is a self-validating system required before and after any operation affecting balance performance (as-found and as-left)[7].
-
Environmental Stabilization: Ensure the balance room is strictly maintained at
and Relative Humidity[9]. -
Thermal Equilibration: Place the certified OIML E2/F1 calibration weights next to the balance for a minimum of 30 minutes to eliminate thermal gradients[2].
-
Zeroing and Taring: Close all draft shield doors. Press the >O/T< button. Wait for the stability indicator.
-
Repeatability Execution:
-
Select a test weight (e.g., 5% of maximum capacity).
-
Using nylon-tipped forceps, place the weight in the absolute center of the pan (to avoid eccentricity errors).
-
Record the stabilized value. Remove the weight.
-
Repeat this exact motion 10 times[8].
-
-
Data Analysis: Calculate the Standard Deviation (SD) of the 10 replicates. Multiply by 2, divide by the nominal weight value, and multiply by 100. The result must be
[8]. (Note: If SD < 0.41 digits, replace it with 0.41 digits as per USP rules). -
Accuracy Execution: Place a test weight representing 100% of the balance capacity on the pan. The displayed value must not deviate from the certificate's nominal value by more than
[4].
Protocol B: "Weighing-by-Difference" for Highly Hygroscopic Iodates
Use this method for salts like Lithium Iodate to eliminate moisture-induced weight drift during quantitative transfer[1][2].
-
Preparation: Clean a narrow-necked volumetric flask and its glass stopper. Dry them in an oven, then cool them to exact room temperature inside a desiccator[1].
-
Initial Tare: Place the empty, stoppered flask on the analytical balance. Tare the balance to 0.0000 g.
-
Sample Loading (Isolator): Move the flask to a nitrogen-purged glovebox. Rapidly transfer the estimated required mass of the hygroscopic iodate salt into the flask. Immediately secure the glass stopper.
-
Gross Weighing: Return the sealed flask to the analytical balance. Because the vessel is sealed, the sample cannot absorb ambient moisture, and the reading will stabilize quickly. Record this mass as
. -
Transfer: Move the flask to your reaction vessel. Remove the stopper, pour out the required amount of salt, and immediately re-stopper the flask.
-
Final Weighing: Place the sealed flask back on the balance. Record this new mass as
. -
Calculation: The exact mass of the hygroscopic salt transferred to your experiment is
.
V. References
-
Veeprho. (2025). An Overview of USP General Chapter <41> and <1251> Good Weighing Practices.[Link]
-
Labcompare. (2023). The Do's and Don'ts of Laboratory Balances.[Link]
-
GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing.[Link]
-
Mettler Toledo. USP Chapter 41 Weighing Requirements for Balances.[Link]
-
Troemner. USP 41 Weighing Requirements for Balances.[Link]
-
Sartorius. USP Chapter 41 Regulations | Weighing with Analytical Balances.[Link]
-
DSpaceDirect. Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders.[Link]
-
Academic Journals. (2012). Stability of Micronutrients in Fortified Food Stuffs: Iodine in Salt and Iron in Wheat Flour.[Link]
Sources
- 1. genfollower.com [genfollower.com]
- 2. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. labcompare.com [labcompare.com]
- 4. USP 41 Weighing Requirements for Balances | Troemner [troemner.com]
- 5. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 6. academicjournals.org [academicjournals.org]
- 7. mt.com [mt.com]
- 8. USP Chapter 41 Regulations | Weighing with Analytical Balances | Sartorius [sartorius.com]
- 9. veeprho.com [veeprho.com]
optimizing yield in potassium iodate synthesis from iodine
Potassium Iodate ( ) Synthesis Support Center: Yield Optimization & Troubleshooting
Welcome to the Technical Support Center for Potassium Iodate (
Workflow comparison of Chlorate Oxidation vs. Disproportionation routes for KIO3 synthesis.
Part 1: Quantitative Data & Method Comparison
Selecting the correct synthesis route dictates your baseline yield and downstream purification requirements. The table below summarizes the fundamental metrics of the primary synthesis pathways[1][2][3][4].
| Synthesis Route | Reagents | Typical Yield | Key Advantage | Primary Limitation |
| Chlorate Oxidation | ~90% | High purity; simple lab setup | Generates hazardous | |
| Disproportionation + | >95% | Maximum iodine atom economy | Requires precise pH control and toxic gas handling | |
| Direct Disproportionation | ~16% | Extremely simple; no harsh oxidants | Severe yield loss to |
Part 2: Standard Operating Procedures (SOPs)
Protocol A: Chlorate-Nitric Acid Oxidation (High-Purity Lab Scale)
Causality: This method exploits the higher oxygen affinity of iodine compared to chlorine to thermodynamically drive the oxidation of
-
Dissolution: Dissolve 31 g of
in 100 mL of warm deionized water in a 500 mL Erlenmeyer flask[1]. -
Addition: Add 36 g of powdered
to the solution[1]. -
Catalysis: Add exactly 1 mL of 6N
and warm the flask gently until the reaction initiates[1]. -
Thermal Control: If violet iodine vapors threaten to escape, temporarily dip the flask in a cold-water bath to suppress volatilization[1].
-
Degassing: Once the iodine color disappears, boil the solution for 10 minutes to expel residual
gas[1]. -
Neutralization: The solution now contains iodic acid (
) and . Add 30% dropwise until the solution reaches a neutral pH[1]. -
Crystallization: Cool the solution to 0 °C to precipitate
, then filter[1]. Recrystallize by dissolving the crude product in 4x its weight of boiling water and cooling[1].
Protocol B: Disproportionation & Chlorine Oxidation (High-Yield Scale-Up)
Causality: This method maximizes iodine atom economy by converting the
-
Disproportionation: Slowly add
to a 30% solution. Control the addition rate to keep the exothermic reaction temperature strictly below 45 °C[4]. -
Heating: Once the solution clarifies (indicating the formation of
and ), heat the reactor to 90 °C[4]. -
Secondary Oxidation: Feed
gas into the system while simultaneously adding 30% dropwise[4]. -
pH Control: Carefully match the
addition rate to the feed to maintain the system pH strictly between 7.5 and 8.5[4]. -
Isolation: Cool the mixture to precipitate the
, taking advantage of its low solubility in cold water[5].
Part 3: Troubleshooting & Yield Optimization FAQs
Q1: During the chlorate oxidation method, my iodine sublimes and escapes the reaction vessel, drastically reducing yield. How can I prevent this?
A: Elemental iodine has a high vapor pressure and sublimes rapidly upon heating. Because the reaction with chlorate is highly exothermic once initiated by the nitric acid catalyst, the sudden spike in temperature causes
Q2: My final
Q3: I am using direct iodine disproportionation in KOH (
Part 4: Self-Validating Purity Assay
To ensure the scientific integrity of your synthesis, you must validate your yield through analytical quantification. Because
Self-validating iodometric titration workflow for quantifying KIO3 purity and yield.
Protocol C: Iodometric Titration
Causality:
-
Sample Preparation: Accurately weigh ~0.1 g of your dried
product and dissolve it in 50 mL of deionized water[2]. -
Iodine Liberation: Add 2 g of
(excess) and 10 mL of 1M sulfuric acid ( ). The solution will turn dark brown as is liberated[2]. -
Titration: Titrate the liberated
with a standardized 0.1M sodium thiosulfate ( ) solution until the brown color fades to a pale yellow[2]. -
Endpoint Detection: Add 2 mL of 1% starch indicator solution (the mixture will turn deep blue). Continue titrating dropwise until the blue starch-iodine complex turns completely colorless[2].
References
Iodometric Standardization Technical Support & Troubleshooting Guide
Welcome to the Analytical Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with reproducibility in iodometric titrations. Iodometry is a highly sensitive, indirect redox titration method, but it is fundamentally vulnerable to strict kinetic and environmental variables.
This guide is designed to move beyond basic instructions. Here, we will dissect the causality behind experimental choices so you can build self-validating, error-resistant analytical workflows.
Core Workflow Visualization
Before troubleshooting, it is critical to understand the precise sequence of events in a self-validating iodometric system. Deviating from this workflow is the primary source of quantitative error.
Fig 1: Standard iodometric titration workflow highlighting critical starch indicator timing.
Troubleshooting Guides & FAQs
Q1: Why does my titration endpoint appear prematurely, or why is the color change sluggish and diffuse?
The Causality: This is the universal hallmark of adding the starch indicator too early[1]. Starch forms a highly stable, water-insoluble clathrate complex with elemental iodine[1][2]. If you introduce starch at the beginning of the titration when the iodine concentration is high, the iodine becomes tightly "locked" within the amylose helix of the starch molecule[1]. This drastically slows down the reaction kinetics between the iodine and your sodium thiosulfate (
The Solution: You must titrate the liberated iodine with thiosulfate without an indicator until the dark brown solution naturally fades to a pale, straw-yellow color[1][3]. Only at this point—when the vast majority of iodine has already been reduced—should you add the starch indicator[4]. The solution will turn deep blue, and you can then carefully titrate dropwise until the solution turns completely colorless[3].
Q2: My titration volumes are inconsistently high, suggesting more iodine is present than expected. What causes this?
The Causality: You are likely experiencing "Oxygen Error." This is the air oxidation of the iodide ion (
The Solution: Displace the oxygen in your titration flask. A field-proven technique is to add a small amount of sodium carbonate (
Q3: Conversely, why might my titration volumes be inconsistently low?
The Causality: Inconsistently low volumes usually point to the volatility of elemental iodine (
The Solution: Always use a vast excess of potassium iodide (KI). Excess iodide reacts with the liberated iodine to form the triiodide ion (
Q4: How do I ensure the trustworthiness of my sodium thiosulfate titrant?
The Causality: Sodium thiosulfate is not a primary standard. Its solutions are highly perishable and susceptible to decomposition by dissolved
The Solution: Thiosulfate must be standardized regularly against a highly pure, stable primary standard, such as potassium iodate (
Quantitative Error Matrix
To assist in rapid diagnostics, use the following matrix to identify the direction of your experimental bias and apply the correct mechanistic fix.
| Error Source | Mechanistic Cause | Impact on Titrant Volume | Mitigation Protocol |
| Starch Timing | Insoluble iodine-starch clathrate formation. | Sluggish / Diffuse | Withhold starch until solution is pale straw-yellow[1][3]. |
| Air Oxidation (Oxygen Error) | Falsely High | Generate | |
| Iodine Volatility | Falsely Low | Use excess KI to form stable | |
| Titrant Decomposition | Acidic hydrolysis/bacterial degradation of | Falsely High | Standardize frequently with |
Standard Operating Procedure (SOP): Standardization of 0.1 M Sodium Thiosulfate
To ensure a self-validating system, use this standardized protocol for verifying your sodium thiosulfate concentration against Potassium Iodate (
Phase 1: Preparation of the Primary Standard
-
Dry primary-standard grade Potassium Iodate (
) in an oven at 120°C for 2 hours, then cool in a desiccator. -
Accurately weigh approximately
g of the dried using an analytical balance. -
Transfer quantitatively to a 100 mL volumetric flask, dissolve in distilled water, and dilute to the mark. (This yields exactly
M , which will liberate M )[3][7].
Phase 2: Titration Workflow
-
Pipette exactly
mL of the standard solution into a 250 mL iodine flask. -
Add
g of Potassium Iodide (KI) and swirl to dissolve[6][7]. (Note: The excess KI prevents iodine volatility). -
Add
mL of 2 M Hydrochloric Acid (HCl) or [7]. Stopper the flask immediately and let it sit in the dark for 5 minutes to allow complete liberation of iodine ( )[3][5]. -
Titrate the liberated iodine immediately with the unstandardized
solution. Swirl constantly. -
When the dark brown solution fades to a pale straw-yellow , pause the titration[3].
-
Add
to mL of freshly prepared 1% starch indicator[3][4]. The solution will instantly turn deep blue-black[4]. -
Continue titrating dropwise until the blue color completely disappears, leaving a crystal-clear, colorless solution[3].
-
Record the volume and calculate the exact molarity of the thiosulfate titrant.
References
-
Sciencemadness Wiki. "Iodometry." Sciencemadness.[Link]
-
Dr. Pramod Kumar Pandey. "Why Is Starch Added at the End of an Iodometric Titration." PharmaGuru.[Link]
-
WikiDoc. "Iodometry." WikiDoc.[Link]
-
Food Safety and Standards Authority of India (FSSAI). "Method for Determination of Iodine in Double Fortified Salt." FSSAI.[Link]
-
Titrations.info. "Titration with iodine or thiosulfate." Titrations.info.[Link]
-
Quora Contributors. "Why is starch used at last during iodometric titration?" Quora.[Link]
-
Chaudhari, M. "Preparation and standardization of Sodium thiosulfate standard solution." Pharmacy Infoline.[Link]
-
Chemistry LibreTexts. "2.1: Day 1 Procedures - Standardization of Sodium Thiosulfate." LibreTexts.[Link]
Sources
Validation & Comparative
Protocol 1: Oxidative Cleavage of Carbohydrates using Potassium Periodate (Malaprade Reaction)
Title: Comparative Oxidation Dynamics: Potassium Iodate vs. Potassium Periodate in Chemical Synthesis and Analysis
Introduction
Potassium iodate (
Thermodynamic and Kinetic Comparison
The oxidizing strength of a reagent is fundamentally governed by its standard reduction potential (
In acidic media, periodate undergoes a two-electron reduction to iodate with a [1]:
Conversely, iodate typically undergoes a five-electron reduction to elemental iodine in weakly acidic conditions (
Causality in Performance: The higher reduction potential of
Quantitative Data Comparison
| Property | Potassium Iodate ( | Potassium Periodate ( |
| Iodine Oxidation State | +5 | +7 |
| Standard Reduction Potential ( | +1.23 V (to | +1.60 V (to |
| Optimal Reaction pH | Highly acidic (3-9 M HCl)[2] | Mildly acidic to neutral[3] |
| Primary Application | Quantitative redox titrations[4] | Oxidative cleavage of diols[3] |
| Water Solubility (20°C) | Moderate | Low (0.42 g/100 mL)[3] |
Mechanistic Pathways
Redox pathways of Potassium Periodate and Potassium Iodate in chemical synthesis.
Experimental Protocols
To demonstrate the practical differences in their oxidizing strengths, we outline two field-proven protocols. These protocols are designed as self-validating systems, ensuring that the visual or analytical endpoints inherently confirm the success of the chemical transformation.
Objective: To cleave vicinal diols in a carbohydrate sample into corresponding aldehydes.
Causality:
Step-by-Step Methodology :
-
Reagent Preparation : Dissolve 0.1 M
in distilled water. Note: has low solubility (0.42 g/100 mL at 20°C)[3]; gentle heating may be required, but do not exceed 50°C to prevent auto-decomposition. -
Substrate Addition : Add the carbohydrate substrate (e.g., a 1,2-diol) to a buffered solution at pH 4.5. Causality: Maintaining a slightly acidic pH prevents the formation of unreactive dimeric orthoperiodate species that dominate in highly alkaline conditions.
-
Reaction Incubation : Add the
solution dropwise. Stir the mixture in the dark for 1-2 hours at room temperature. Causality: Darkness prevents the photolytic degradation of the periodate ion. -
Self-Validation (Quenching & Detection) : Add ethylene glycol to quench unreacted
. The successful cleavage is validated by adding Schiff's reagent, which will turn magenta in the presence of the newly formed aldehydes, confirming the oxidative cleavage occurred.
Protocol 2: Quantitative Determination of Reductants using Potassium Iodate (Andrews Titration)
Objective: To quantify a reducing agent (e.g.,
Step-by-Step Methodology :
-
Sample Preparation : Dissolve the reducing analyte in a 250 mL Erlenmeyer flask.
-
Acidification (Critical Step) : Add 30 mL of concentrated Hydrochloric Acid (12 M) to achieve a final concentration of 3-9 M HCl in the reaction mixture. Causality: High acidity and chloride concentration are mandatory to stabilize the
complex[2]. Without this, the reaction stops at , ruining the stoichiometry. -
Indicator Addition : Add 5 mL of chloroform (
) or carbon tetrachloride. Causality: These immiscible organic solvents extract the intermediate elemental iodine, turning the organic layer deep purple[2]. -
Titration : Titrate with standard 0.1 M
solution. Initially, the organic layer turns deep purple due to the formation of . -
Self-Validation (Endpoint) : Continue titrating vigorously until the purple color in the organic layer completely disappears, leaving a colorless solution. Causality: The disappearance of the purple color validates that all intermediate
has been fully oxidized to the colorless , marking the exact equivalence point[2].
Conclusion
For drug development professionals and synthetic chemists, selecting between potassium iodate and potassium periodate hinges on the required thermodynamic force.
References
-
Periodate - Wikipedia. URL: [Link]
-
Oxidations with potassium iodate - Seniorchem. URL:[Link]
-
Oxidation-Reduction Titration - Al-Mustansiriyah University. URL: [Link]
Sources
potassium iodate vs sodium iodate solubility and reactivity comparison
Comprehensive Comparison Guide: Potassium Iodate ( ) vs. Sodium Iodate ( )
Physicochemical Properties & Solubility Thermodynamics
The most critical distinction between these two salts lies in their interaction with water.
Table 1: Quantitative Physicochemical Comparison
| Property | Potassium Iodate ( | Sodium Iodate ( |
| Molecular Weight | 214.00 g/mol [6] | 197.89 g/mol [7] |
| Density | 3.98 g/cm³[6] | 4.28 g/cm³[7] |
| Melting Point | 560 °C (Decomposes)[6] | ~425 - 560 °C (Decomposes)[7] |
| Solubility at 0°C | 4.74 g/100 mL[6] | ~2.4 g/100 mL[5] |
| Solubility at 20°C | ~8.1 g/100 mL[2] | 9.0 g/100 mL[7] |
| Solubility at 100°C | 32.3 g/100 mL[6] | 34.0 g/100 mL[7] |
| Hydration States | Anhydrous[1] | Pentahydrate (<19.85°C), Monohydrate (<73.4°C)[5] |
| Primary Use Cases | Salt iodization, Analytical standard | AMD animal models, Dough conditioner |
Chemical Reactivity & Oxidizing Power
Both salts are strong oxidizers with a standard redox potential of approximately 1.085 V, which decreases to 0.648 V at a physiological pH of 7.4[8].
-
Salt Iodization (The
Advantage) : In the global food industry, is vastly preferred over potassium iodide (KI) for salt fortification, particularly in tropical climates. KI is highly reactive and prone to oxidation, losing volatile iodine ( ) to the atmosphere in humid or acidic conditions[2]. resists environmental degradation, ensuring a stable, long-term release of dietary iodine without the need for additional stabilizers[2][9]. -
Toxicity & Handling : Both compounds are classified as oxidizing solids (GHS Category 2) and can intensify fires if mixed with combustible materials[10].
exhibits moderate acute oral toxicity with an LD50 of 505 mg/kg in murine models[10].
Application Spotlight: in Retinal Degeneration Models
In ophthalmic drug development,
Figure 1: Mechanistic pathway of NaIO3-induced retinal pigment epithelium (RPE) degeneration.
Self-Validating Experimental Protocols
Protocol A: In Vivo Induction of AMD Phenotype using
Objective: Induce reproducible RPE degeneration to evaluate novel cellular therapies[3]. Methodology:
-
Preparation : Dissolve >99% pure
in sterile Phosphate-Buffered Saline (PBS) to a working concentration of 10 mg/mL. Protect the solution from light[4]. -
Administration : Administer a single intraperitoneal (IP) injection of 50 mg/kg
to 7-8 week old C57BL/6J mice. Causality for choice: This specific dose ensures consistent retinal effects and rapid RPE disorganization without causing broader systemic toxicity[4]. -
In Vivo Monitoring (Validation Step 1) : At days 3, 7, 14, and 28 post-injection, perform Spectral-Domain Optical Coherence Tomography (SD-OCT) to quantify the progressive thinning of the Outer Nuclear Layer (ONL)[4][12].
-
Functional Assessment (Validation Step 2) : Utilize flash electroretinography (fERG) to measure the functional decline of rod and cone bipolar cells[12].
-
Histological Validation (Validation Step 3) : Euthanize subjects at week 4. Perform immunohistochemistry using RPE65 and rod opsin markers to definitively confirm RPE disorganization and photoreceptor loss[4].
Protocol B: Iodometric Titration Standardization using
Objective: Accurately standardize a sodium thiosulfate (
-
Standard Preparation : Dry
powder at 120°C for 2 hours. Accurately weigh 0.3567 g and dissolve in a 100 mL volumetric flask with distilled water. -
Reaction Setup : Pipette 10.00 mL of the
solution into an Erlenmeyer flask. Add 1.0 g of KI and 10 mL of 1 M . The solution will immediately turn dark brown due to liberation. -
Titration : Titrate with the unstandardized
solution until the brown color fades to a pale yellow. -
Endpoint Detection (Validation Step) : Add 2 mL of freshly prepared starch indicator, forming a dark blue complex. Continue titrating dropwise until the solution turns completely colorless. Record the volume to calculate exact molarity.
Figure 2: Step-by-step workflow for standardizing thiosulfate using KIO3.
References
-
[3] Sodium iodate induced retinal degeneration: new insights from an old model | nih.gov | 3
-
[12] Sodium Iodate-Induced Retinal Degeneration | experimentica.com | 12
-
[11] Protection of Retina by αB Crystallin in Sodium Iodate Induced Retinal Degeneration | plos.org | 11
-
[4] Course of Sodium Iodate–Induced Retinal Degeneration in Albino and Pigmented Mice | arvojournals.org | 4
-
[5] The Hydrates, Transition Temperatures and Solubility of Sodium Iodate | ajsonline.org | 5
-
[9] The Importance of Potassium Iodate in Iodised Salt Production | calibrechem.com | 9
-
[2] Consideration of Mandatory Fortification with Iodine for Australia and New Zealand | foodstandards.gov.au | 2
-
[8] The Toxicology of Iodate: A Review of the Literature | researchgate.net | 8
-
[10] Sodium Iodate CAS No 7681-55-2 - Safety Data Sheet | cdhfinechemical.com | 10
Sources
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. foodstandards.gov.au [foodstandards.gov.au]
- 3. Sodium iodate induced retinal degeneration: new insights from an old model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. ajsonline.org [ajsonline.org]
- 6. Potassium Iodate | IKO3 | CID 23665710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium Iodate | INaO3 | CID 23675764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. calibrechem.com [calibrechem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Protection of Retina by αB Crystallin in Sodium Iodate Induced Retinal Degeneration | PLOS One [journals.plos.org]
- 12. Sodium Iodate-Induced Retinal Degeneration - Experimentica [experimentica.com]
Comparative Toxicity of Iodic Acid vs. Alkali Metal Iodates: A Mechanistic and Methodological Guide
As drug development and toxicological modeling increasingly rely on precision chemical agents, understanding the divergent safety profiles of structurally related compounds is paramount. This guide provides an objective, data-driven comparison of iodic acid (
While these compounds share the iodate anion (
Physicochemical Drivers of Toxicity: The Proton vs. The Anion
The fundamental divergence in the toxicity of these compounds stems from their acid-base chemistry and oxidative potential.
-
Iodic Acid (
): Iodic acid is a strong monoprotic acid with a remarkably low of ~0.75[1]. Its acute toxicity is almost entirely driven by its extreme acidity. Upon contact with biological tissues, unbuffered causes immediate, severe coagulative necrosis of the skin, ocular surfaces, and gastrointestinal mucosa[1]. This localized corrosive damage often precludes the systemic absorption required for the iodate anion to exert its specific intracellular effects. -
Alkali Metal Iodates (
, ): Sodium and potassium iodates are neutral salts. Because they lack the corrosive proton of iodic acid, they can be absorbed systemically without destroying the administration site. Once in circulation, their toxicity is driven purely by the oxidative potential of the anion[1]. These salts exhibit a highly specific retinotoxic effect, selectively destroying the retinal pigment epithelium (RPE) and causing secondary photoreceptor degeneration[2][3]. At high systemic doses, they also induce renal damage characterized by hemosiderin deposits and hemoglobinuria[4][5].
Quantitative Toxicity Comparison
The following table summarizes the acute toxicity metrics and primary target organs, illustrating the shift from localized corrosive damage to systemic oxidative stress.
| Compound | Chemical Formula | pKa | Oral LD50 (Mouse) | Primary Toxicity Mechanism | Target Organs |
| Iodic Acid | ~0.75 | N/A (Corrosive) | pH-driven coagulative necrosis | Skin, Eyes, GI mucosa | |
| Sodium Iodate | Neutral | ~505 mg/kg | Retina (RPE), Kidneys | ||
| Potassium Iodate | Neutral | 531 - 815 mg/kg | Retina (RPE), Kidneys, GI |
(Data consolidated from Tier II assessments and acute toxicity studies[1][4][5])
Mechanistic Pathway of Iodate-Induced Retinal Toxicity
Sodium iodate is the gold-standard chemical agent for inducing murine models of Age-Related Macular Degeneration (AMD)[2]. The causality of this localized toxicity lies in the specific interaction between the iodate anion and the melanin-rich RPE.
Upon crossing the blood-retinal barrier,
Fig 1. Mechanistic pathway of iodate-induced retinal pigment epithelium (RPE) toxicity.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and adapting the workflows.
Protocol A: In Vivo Murine Model of Oxidative Retinal Degeneration ( )
This protocol outlines the induction of the AMD model using
Step 1: Reagent Preparation
-
Action: Dissolve
in sterile 1X PBS to a concentration of 10 mg/mL immediately prior to use. Pass through a 0.22 µm sterile filter. -
Causality & Rationale:
is a potent oxidizing agent. Preparing it fresh prevents spontaneous reduction into inert iodides. PBS is strictly required to maintain physiological osmolarity and prevent injection-site hemolysis.
Step 2: Dosing and Administration
-
Action: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) dose of 40-50 mg/kg to C57BL/6J mice.
-
Causality & Rationale: Dosing is the most critical variable. Doses below 20 mg/kg yield inconsistent, patchy RPE damage. Conversely, doses exceeding 65-100 mg/kg induce severe systemic toxicity (renal failure, hemoglobinuria) that confounds retinal-specific endpoints and increases mortality[2][5][6].
Step 3: Functional Validation Checkpoint (Day 14)
-
Action: Perform full-field electroretinography (ffERG) on anesthetized mice.
-
System Validation: A successfully induced model must show a progressive and marked decrease in both a-wave and b-wave amplitudes by day 14, often disappearing completely[6]. If ERG waveforms remain normal, the
batch was likely degraded, and the cohort should not be advanced to costly histological processing.
Step 4: Structural Assay (Day 28)
-
Action: Enucleate eyes, fix in 4% PFA, and perform immunohistochemistry (e.g., RPE65 for RPE integrity, Rhodopsin for photoreceptors).
Protocol B: In Vitro Comparative Cytotoxicity Assay ( vs. )
When comparing the intrinsic toxicity of the
Step 1: Equimolar Solution Preparation & pH Buffering
-
Action: Prepare equimolar solutions of
and (e.g., 10 mM) in complete cell culture media. Critical: Buffer the media with 25 mM HEPES and titrate precisely to pH 7.4 using NaOH prior to cell application. -
Causality & Rationale: Without titration, the
of 0.75[1] will cause to instantly lyse the cells via acid burn, masking any comparative data regarding the iodate anion's oxidative toxicity.
Step 2: Cell Exposure & ROS Quantification
-
Action: Seed ARPE-19 (human RPE) cells in 96-well plates. Treat with the buffered solutions for 24 hours. Utilize a DCFDA cellular ROS assay to quantify oxidative stress.
-
System Validation: Include a positive control (100 µM
) and an untreated vehicle control. The assay is only validated if the positive control exhibits a >3-fold increase in fluorescence, confirming the cells' capacity to accurately report ROS generation.
Fig 2. Standardized workflow for comparative in vivo iodate toxicity modeling.
References
- Ram Kannan et al. "Sodium iodate induced retinal degeneration: new insights from an old model - PMC". National Institutes of Health (NIH).
- "Retinal Cell Death Caused by Sodium Iodate Involves Multiple Caspase-Dependent and Caspase-Independent Cell-Death Pathways - MDPI". MDPI.
- "Oxidative Model of Retinal Neurodegeneration Induced by Sodium Iodate: Morphofunctional Assessment of the Visual Pathway - PMC". National Institutes of Health (NIH).
- "Iodic acid and selected salts: Human health tier II assessment". Australian Industrial Chemicals Introduction Scheme (AICIS).
- "Toxic Screening Level Justification for 7758-05-6". Michigan Department of Environment, Great Lakes, and Energy (EGLE).
- "The toxicology of potassium and sodium iodates: acute toxicity in mice. - R Discovery". Researcher.Life.
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Sodium iodate induced retinal degeneration: new insights from an old model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. egle.state.mi.us [egle.state.mi.us]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Oxidative Model of Retinal Neurodegeneration Induced by Sodium Iodate: Morphofunctional Assessment of the Visual Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Spectrophotometric vs. Titrimetric Methods for Iodate Determination: A Comparative Guide
Accurate quantification of iodate (
This guide provides an objective, data-driven comparison between the traditional Iodometric Titration method and the UV-Spectrophotometric method. By examining the mechanistic causality, validation parameters, and self-validating protocols of each, this document serves as a definitive resource for drug development professionals and analytical researchers.
Mechanistic Foundations & Causality
Both methods rely on the same fundamental redox chemistry: the quantitative reduction of iodate by an excess of iodide in an acidic medium to liberate free iodine.
The divergence between the methods lies in how this liberated iodine is quantified.
The Titrimetric Approach
In classical iodometry, the liberated iodine is titrated with a standardized sodium thiosulfate (
-
Causality of Error: Conventional iodometric titrations suffer from several inherent limitations, including the volatility of aqueous iodine, visual endpoint subjectivity, and poor detection limits[1]. Furthermore, if the starch indicator is added too early in the titration, high concentrations of iodine will form a water-insoluble complex with the starch, leading to a sluggish endpoint and artificially low recovery.
The Spectrophotometric Approach
Instead of titration, the spectrophotometric method leverages the rapid formation of the triiodide complex (
-
Causality of Sensitivity: The triiodide anion exhibits intense UV absorption maxima at 288 nm and 352 nm. Because the molar absorptivity at 352 nm is extraordinarily high (
), this method provides massive chemical amplification of the signal[2]. This allows for the precise analysis of micro-samples (0.15–0.20 g) compared to the bulk samples (20–50 g) required for titration[2].
Experimental Workflows & Methodologies
To ensure scientific integrity, the protocols below are designed as self-validating systems . Every critical step includes a physical or chemical checkpoint to verify that the reaction is proceeding stoichiometrically.
Workflow 1: Iodometric Titration
Workflow for the iodometric titration method for iodate determination.
Step-by-Step Protocol:
-
Dissolution: Accurately weigh 50.0 g of the sample and dissolve in 250 mL of deionized water. Transfer a 50.0 mL aliquot to a 250 mL Erlenmeyer flask.
-
Iodine Liberation: Add 2.0 mL of 1 M
followed by 5.0 mL of 10% (w/v) potassium iodide (KI) solution[3].-
Self-Validation Checkpoint: The solution must immediately shift to a distinct yellow/brown hue. If no color change occurs, the sample is devoid of iodate or the acid concentration is insufficient.
-
-
Primary Titration: Titrate the liberated iodine with standardized
until the solution fades to a very pale straw-yellow. -
Indicator Addition: Add 1.0 mL of 1% soluble starch solution. The mixture will turn dark blue.
-
Endpoint Determination: Continue titrating dropwise until the blue color completely disappears.
-
Self-Validation Checkpoint: The final solution must remain crisp and colorless for at least 3 minutes. A returning blue tint indicates atmospheric oxidation of iodide, invalidating the volume recorded.
-
Workflow 2: UV-Spectrophotometric Determination
Workflow for the UV-spectrophotometric determination of iodate via triiodide.
Step-by-Step Protocol:
-
Matrix Preparation: Prepare a buffered aqueous matrix (e.g., boric acid buffer) to stabilize the
complex and prevent spontaneous iodide oxidation[3]. -
Dissolution: Dissolve 1.0 g of the sample in 100 mL of the buffered matrix. Transfer a 10.0 mL aliquot to a 25 mL volumetric flask.
-
Derivatization: Add 1.0 mL of 0.2 M
(or ) and 1.0 mL of 0.1 M KI. Dilute to the mark with deionized water and mix thoroughly. -
Blank Validation: Prepare a reagent blank using the exact same procedure, substituting the sample aliquot with deionized water.
-
Self-Validation Checkpoint: Measure the blank at 352 nm. An absorbance > 0.05 AU indicates premature iodide oxidation (likely due to dissolved oxygen or contaminated reagents). Fresh, degassed reagents must be prepared.
-
-
Measurement: Measure the absorbance of the sample solution at 352 nm using a 1-cm quartz cuvette[3]. Quantify the concentration by interpolating against a 5-point calibration curve (0.04 – 0.83 mg/L).
Method Validation & Quantitative Comparison
When validating these methods according to ICH/USP guidelines, the spectrophotometric method consistently outperforms titration in trace-level analysis. The data summarized below aggregates findings from peer-reviewed validation studies comparing the two techniques[1][3].
Table 1: Comparative Analytical Performance
| Analytical Parameter | Iodometric Titration | UV-Spectrophotometry (352 nm) |
| Linear Dynamic Range | N/A (Mass-dependent) | 0.04 – 0.83 mg/L |
| Limit of Detection (LOD) | ~1.5 mg/L | 0.01 mg/L |
| Sample Mass Required | 20.0 – 50.0 g | 0.15 – 1.0 g |
| Precision (RSD, %) | 4.5% – 6.0% | 1.2% – 3.8% |
| Accuracy (Recovery, %) | 95.0% – 104.0% | 99.8% – 101.9% |
| Throughput | Low (~15 min/sample) | High (< 5 min/sample) |
Statistical Equivalence and Variance
To prove that a new instrumental method is a valid replacement for a compendial titration method, laboratories rely on statistical testing.
-
Accuracy (Student's t-test): Paired t-tests at a 95% confidence level typically show no statistically significant difference in the mean iodate concentrations determined by both methods[3]. This confirms that the UV method is free from systematic bias.
-
Precision (F-test): Variance ratio F-tests consistently demonstrate that the spectrophotometric method yields significantly lower variance (higher precision) than titration, particularly at concentrations below 20 ppm. This is directly attributable to the elimination of human error in visual endpoint detection.
Expert Conclusion & Recommendations
While iodometric titration remains a robust, low-cost technique for bulk chemical analysis, it is fundamentally constrained by its high limit of detection and susceptibility to volatile iodine loss[1].
For modern laboratories, the is the superior choice for iodate determination[3]. By measuring the triiodide complex at 352 nm, analysts can achieve a limit of detection of 0.01 mg/L while reducing sample consumption by a factor of 50[2][3]. Furthermore, avoiding chromogenic dyes (like Methylene Blue or Variamine Blue) in favor of direct UV measurement eliminates the risk of dye instability and simplifies the reagent preparation pipeline.
References
-
Garcia-Arrona, R., Arranz, M., Bordagaray, A., & Millán, E. (2017). "Practical Activity for Development and Validation of a Simple UV-Spectroscopic Method for Iodate Determination in Table Salt." Journal of Laboratory Chemical Education, 5(5), 101-105.[Link]
-
Shabani, A. M. H., Ellis, P. S., & McKelvie, I. D. (2011). "Spectrophotometric determination of iodate in iodised salt by flow injection analysis." Food Chemistry, 129(2), 704-707.[Link]
-
Silva, R. L. G. N. P., Oliveira, A. F., & Neves, E. A. (1998). "Spectrophotometric Determination of Iodate in Table Salt." Journal of the Brazilian Chemical Society, 9(1).[Link]
-
Kapadnis, K. H., & Hiray, A. P. (2013). "A rapid assessment method for determination of iodate in table salt samples." SpringerPlus, 2, 608.[Link]
Sources
comparing shelf-life stability of iodized salt using KIO3 vs KI
As a Senior Application Scientist specializing in micronutrient fortification and formulation stability, I frequently encounter a critical decision in public health and drug development: selecting the optimal iodine fortificant for sodium chloride (
This guide provides an objective, data-driven comparison of the shelf-life stability of
Mechanistic Causality: The Chemistry of Iodine Stability
To understand why
Potassium Iodide (
Potassium Iodate (
Caption: Chemical degradation pathways of KI and KIO3 leading to iodine loss.
Experimental Data: Shelf-Life Comparison
The theoretical stability of
When
Table 1: Quantitative Comparison of Iodine Retention
| Fortificant | Salt Purity | Storage Environment | Duration | Iodine Retention (%) | Primary Degradation Mechanism |
| High (>99% | Dry, Cool (20°C), Sealed | 6 Months | > 95% | Minimal oxidation | |
| Low (Crude, high | High Humidity (80%), 40°C | 3 Months | < 20% | Oxidation to | |
| Low (Crude, high | High Humidity (80%), 40°C | 6 Months | > 80% | Highly resistant to oxidation | |
| High (>99% | Dry, Cool (20°C), Sealed | 12 Months | > 98% | Stable |
Data synthesized from [1] and [3].
Self-Validating Experimental Protocol: Shelf-Life Quantification
To objectively evaluate shelf-life in your own formulations, you must utilize a self-validating analytical method. The gold standard for quantifying iodine in salt is Iodometric Titration [4].
Causality behind the protocol:
Step-by-Step Methodology: Iodometric Titration
-
Sample Preparation: Accurately weigh
of the iodized salt sample and dissolve it completely in of deionized water in a 250 mL Erlenmeyer flask[4]. -
Acidification: Add
of to the solution to provide the necessary protons ( ) for the reaction[4]. -
Iodine Liberation: Add
of solution[4]. -
Incubation: Seal the flask and store it in the dark for exactly 10 minutes. Note: Darkness prevents the photo-oxidation of the added excess iodide.
-
Primary Titration: Titrate the liberated
using standardized Sodium Thiosulfate ( ) until the solution fades to a pale yellow color[4]. -
Indicator Addition: Add
of freshly prepared starch indicator solution. The mixture will immediately turn a deep, dark blue[4]. -
Endpoint Determination: Continue titrating dropwise until the blue color completely disappears, leaving a colorless solution[4]. Record the titration volume (
). -
System Validation (Blank): Repeat steps 1-7 using
of non-iodized, high-purity . Record the blank volume ( ). -
Calculation: Subtract
from to determine the true iodine concentration.
Caption: Self-validating iodometric titration workflow for iodine stability testing.
Formulation Guidelines & Conclusion
As an application scientist, your choice of fortificant must be dictated by the end-user environment and the purity of the carrier matrix:
-
Select Potassium Iodide (
) only if you are formulating with highly refined, dry salt (>99.5% purity) intended for distribution in temperate, dry climates[2]. Ifngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> must be used, the formulation requires the addition of stabilizers (such as sodium thiosulfate) and reducing agents (like dextrose) to prevent oxidation. -
Select Potassium Iodate (
) for all applications involving crude salt, high moisture content, or distribution in tropical/subtropical climates. Its thermodynamic stability against oxidation ensures that the target dosage remains intact from the manufacturing plant to the consumer's table[1].ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
References
-
Diosady, L. L., Alberti, J. O., Venkatesh Mannar, M. G., & FitzGerald, S. (1998). Stability of iodine in iodized salt used for correction of iodine-deficiency disorders. II. Food and Nutrition Bulletin, 19(3), 240-250. URL:[Link]
-
Ekott, E. J., & Etukudo, U. I. (2017). Iodine Stability in Commercial Salt Brands in Nigeria. International Journal of Scientific Research and Engineering Development. URL:[Link]
-
World Health Organization (WHO). (1996). Recommended iodine levels in salt and guidelines for monitoring their adequacy and effectiveness. Geneva: WHO. URL:[Link]
-
Etesin, U. M., et al. (2018). Comparative Assessment of Iodine Content of Commercial Table Salt Brands Available in Nigerian Market. Science and Education Publishing. URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
